N-Nitrososertraline-d3
Description
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Properties
Molecular Formula |
C17H16Cl2N2O |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C17H16Cl2N2O/c1-21(20-22)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17H,7,9H2,1H3/t12-,17-/m0/s1/i1D3 |
InChI Key |
JSJQTSRHWMIRDB-JJJJTIDZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)N=O |
Canonical SMILES |
CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)N=O |
Origin of Product |
United States |
Foundational & Exploratory
N-Nitrososertraline-d3: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of its Core Applications and Analytical Methodologies
Introduction
N-Nitrososertraline-d3 is a deuterated, stable isotope-labeled form of N-Nitrososertraline. N-Nitrososertraline itself is a nitrosamine (B1359907) impurity that can form during the manufacturing process or storage of sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of various mental health conditions.[1] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies worldwide have set stringent limits on their presence in pharmaceutical products. This has necessitated the development of highly sensitive and accurate analytical methods for their detection and quantification.
The primary and critical use of this compound is as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of N-Nitrososertraline in sertraline drug substances and products. Its stable isotope-labeled nature ensures that it behaves nearly identically to the non-labeled analyte (N-Nitrososertraline) during sample preparation, chromatography, and ionization, thereby correcting for variations in sample matrix effects and instrument response. This leads to more accurate and reliable quantification, which is essential for regulatory compliance and ensuring patient safety.
Chemical Identity
| Property | Value |
| IUPAC Name | N-((1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-N-(methyl-d3)nitrous amide |
| Synonyms | N-Nitroso Sertraline-d3 |
| Molecular Formula | C₁₇H₁₃D₃Cl₂N₂O |
| Molecular Weight | 338.25 g/mol |
Primary Use and Applications
The core application of this compound is to serve as a robust internal standard for the quantitative analysis of N-Nitrososertraline impurity in sertraline pharmaceutical products. Its use is integral to the following critical activities in the pharmaceutical industry:
-
Analytical Method Development and Validation: It is essential for developing and validating sensitive and specific analytical methods, such as LC-MS/MS, to meet the stringent regulatory requirements for nitrosamine impurity testing.
-
Quality Control (QC) Testing: Pharmaceutical manufacturers use this compound in routine QC testing of raw materials and finished sertraline products to ensure that the levels of N-Nitrososertraline do not exceed the acceptable intake (AI) limits set by regulatory bodies like the FDA and EMA.
-
Stability Studies: It is employed in stability studies to monitor the formation of N-Nitrososertraline in sertraline products over time and under various storage conditions.
-
Regulatory Submissions: The use of a stable isotope-labeled internal standard like this compound provides a high level of confidence in the analytical data submitted to regulatory agencies for drug approval and post-market surveillance.
Analytical Performance Data
The following tables summarize the quantitative performance data from a representative LC-MS/MS method for the analysis of N-Nitrososertraline.
Table 1: Linearity and Limit of Quantification
| Parameter | Value | Reference |
| Linearity Range | 0.25 - 100 ng/mL | [2][3] |
| Correlation Coefficient (r²) | > 0.99 | [2][3] |
| Limit of Quantification (LOQ) | 0.25 ppb (µg/kg) | [2] |
Table 2: Accuracy and Precision
| Parameter | Value | Reference |
| Accuracy (Recovery) | 85 - 93% | [2][3] |
| Precision (%RSD) | < 15% |
Experimental Protocols
The following is a detailed methodology for a representative LC-MS/MS experiment for the quantification of N-Nitrososertraline in sertraline tablets using this compound as an internal standard.
Sample Preparation
-
Tablet Homogenization: A representative number of sertraline tablets (e.g., 20) are accurately weighed and finely crushed to a homogeneous powder using a mortar and pestle.
-
Extraction: An accurately weighed portion of the powdered tablets, equivalent to a specific amount of sertraline active pharmaceutical ingredient (API) (e.g., 50 mg), is transferred to a volumetric flask.
-
Internal Standard Spiking: A known concentration of this compound solution (e.g., 10 ng/mL) is added to the flask.
-
Dissolution and Dilution: The sample is dissolved and diluted to the final volume with a suitable solvent, typically methanol (B129727) or a mixture of methanol and water.
-
Sonication and Centrifugation: The solution is sonicated for a specified period (e.g., 15 minutes) to ensure complete dissolution and extraction of the analyte. Subsequently, the solution is centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pelletize any undissolved excipients.
-
Filtration: The supernatant is filtered through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 3: Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Table 4: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temperature | 350 - 400 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
Table 5: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Nitrososertraline | 335.1 | 275.1 (Quantifier) | 15 - 20 |
| 335.1 | 159.0 (Qualifier) | 30 - 35 | |
| This compound | 338.1 | 278.1 (Quantifier) | 15 - 20 |
Note: The optimal collision energies may vary depending on the specific mass spectrometer used and should be optimized during method development.
Visualizations
Experimental Workflow for Quantification of N-Nitrososertraline
Caption: Experimental workflow for the quantification of N-Nitrososertraline.
Logical Relationship in Internal Standard Method
Caption: Logic of the internal standard method for accurate quantification.
References
Synthesis and Characterization of N-Nitrososertraline-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitrososertraline-d3, a deuterated isotopologue of the N-nitroso impurity of Sertraline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical chemistry. This compound is a critical reference standard for the accurate quantification of potentially genotoxic N-nitrosamine impurities in Sertraline drug substances and products.
Introduction
Sertraline is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of various depressive and anxiety disorders. As with many pharmaceutical compounds containing secondary amine moieties, there is a potential for the formation of N-nitrosamine impurities, such as N-Nitrososertraline, during the manufacturing process or upon storage. Regulatory agencies worldwide have set stringent limits for the presence of such impurities due to their classification as probable human carcinogens.
The use of stable isotope-labeled internal standards is the gold standard for the accurate quantification of trace-level impurities by mass spectrometry-based methods. This compound, with three deuterium (B1214612) atoms on the N-methyl group, serves as an ideal internal standard for the analysis of N-Nitrososertraline, as it co-elutes with the analyte of interest and compensates for matrix effects and variations in instrument response.
This guide details a plausible synthetic route for this compound and outlines the analytical techniques and expected data for its comprehensive characterization.
Synthesis of this compound
The synthesis of this compound can be conceptually divided into two main stages: the preparation of the deuterated precursor, Sertraline-d3, followed by its nitrosation.
Synthesis of Sertraline-d3
A plausible and efficient method for the synthesis of Sertraline-d3 involves the reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (also known as Sertralone) with deuterated methylamine (B109427) (methylamine-d3) or its salt.
Reaction Scheme:
Figure 1: Synthetic pathway to Sertraline-d3.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (1.0 eq.) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758), add methylamine-d3 hydrochloride (1.2 eq.).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) (1.5 eq.), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours. Alternatively, catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst can be employed.
-
Work-up: The reaction is quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is basified with a suitable base (e.g., sodium hydroxide) to a pH of >10. The product is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel to afford Sertraline-d3.
Nitrosation of Sertraline-d3
The final step is the nitrosation of the secondary amine of Sertraline-d3 to yield this compound. This is typically achieved using a nitrosating agent such as sodium nitrite (B80452) in an acidic medium.
Reaction Scheme:
Figure 2: Nitrosation of Sertraline-d3.
Experimental Protocol: Nitrosation
-
Dissolution: Dissolve Sertraline-d3 (1.0 eq.) in a suitable solvent, such as a mixture of dichloromethane and water.
-
Acidification: Cool the solution in an ice bath and slowly add a dilute aqueous acid (e.g., hydrochloric acid) until the pH is acidic (pH 3-4).
-
Nitrosating Agent Addition: A solution of sodium nitrite (1.5 eq.) in water is added dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: The reaction is stirred at low temperature and monitored by a suitable technique (e.g., TLC or LC-MS) until completion (typically 1-3 hours).
-
Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel to yield the final product.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.
Physical and Chemical Properties
| Property | Value |
| Chemical Name | N-((1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-N-(methyl-d3)nitrous amide |
| Molecular Formula | C17H13D3Cl2N2O |
| Molecular Weight | 338.25 g/mol |
| Appearance | Expected to be a pale yellow solid or oil |
| Solubility | Soluble in methanol, acetonitrile (B52724), dichloromethane |
Spectroscopic Data
3.2.1. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic incorporation.
-
Expected Molecular Ion: For the [M+H]+ ion, the expected m/z would be approximately 339.2. The exact mass can be used to confirm the elemental composition.
-
Isotopic Purity: The mass spectrum will show a characteristic isotopic cluster. The relative abundance of the d0, d1, d2, and d3 species can be used to determine the isotopic enrichment.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can provide structural confirmation. A characteristic fragmentation would be the loss of the nitroso group (-NO), resulting in a fragment ion corresponding to the Sertraline-d3 cation.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
¹H NMR: The proton NMR spectrum will be similar to that of N-Nitrososertraline, with the notable absence of the N-methyl singlet. The aromatic and aliphatic protons of the Sertraline backbone should be observable with their characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will show the expected signals for the carbon atoms in the molecule. The signal for the deuterated methyl carbon will be a multiplet due to C-D coupling and will have a significantly lower intensity compared to a protonated methyl carbon.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal corresponding to the -CD3 group, confirming the position of deuteration.
3.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized compound.
-
Method: A reversed-phase HPLC method with UV detection is typically employed. A C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is a common choice.
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. The retention time of this compound should be very similar to that of the non-deuterated N-Nitrososertraline.
Experimental Workflow for Characterization
Figure 3: Workflow for the characterization of this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Parameter | Value |
| Molecular Formula | C17H13D3Cl2N2O |
| Molecular Weight | 338.25 |
| Exact Mass | 338.0806 |
| Isotopic Purity (Typical) | ≥ 98% (d3) |
| Chemical Purity (Typical) | ≥ 95% (by HPLC) |
Table 2: Spectroscopic Data Summary
| Technique | Expected Key Observations |
| ¹H NMR | Absence of N-methyl singlet; complex multiplets for aromatic and aliphatic protons. |
| ¹³C NMR | Presence of all expected carbon signals; low-intensity multiplet for the -CD3 carbon. |
| Mass Spectrometry | [M+H]+ at m/z ≈ 339.2; characteristic fragmentation pattern showing loss of -NO. |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described synthetic route, based on established chemical principles, offers a reliable method for obtaining this essential internal standard. The comprehensive characterization protocol ensures the quality and suitability of the synthesized material for its intended use in sensitive analytical methods for the detection and quantification of N-nitrosamine impurities in Sertraline. The availability of well-characterized this compound is paramount for ensuring the safety and quality of Sertraline-containing pharmaceutical products.
N-Nitrososertraline-d3: A Technical Guide to its Certificate of Analysis
For researchers, scientists, and drug development professionals, understanding the quality and purity of analytical standards is paramount. This guide provides an in-depth explanation of the data and methodologies typically found in a Certificate of Analysis (CoA) for N-Nitrososertraline-d3, a critical internal standard for the quantification of the potentially genotoxic impurity N-Nitrososertraline in the antidepressant drug substance and product, sertraline.
N-Nitrosamines are a class of compounds that have raised significant concerns in the pharmaceutical industry due to their carcinogenic potential.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of these impurities in drug products.[1][2] N-Nitrososertraline is a drug substance-related impurity that can form during the manufacturing or storage of sertraline.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification of this impurity by mass spectrometry-based methods.
Compound Information
A Certificate of Analysis begins with the fundamental details of the compound.
| Parameter | Typical Specification |
| Compound Name | This compound |
| Synonyms | N-((1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)-N-(methyl-d3)nitrous amide[3][] |
| Molecular Formula | C₁₇H₁₃D₃Cl₂N₂O[3][] |
| Molecular Weight | 338.25 g/mol [3][] |
| Appearance | Pale Yellow Solid[3] |
| Storage Conditions | 2-8°C Refrigerator[5] |
Analytical Data and Acceptance Criteria
The core of the CoA provides quantitative data on the purity, identity, and other critical attributes of the standard. The following tables summarize typical data and the methodologies used to obtain them.
Purity and Assay
| Test | Method | Acceptance Criteria | Typical Result |
| Purity by HPLC/UPLC | Reversed-Phase High-Performance Liquid Chromatography / Ultra-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |
| Assay (as is) | Quantitative NMR (qNMR) or Mass Spectrometry | Report Value | 99.2% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation | >99.5% |
Identity
| Test | Method | Acceptance Criteria |
| ¹H NMR Spectroscopy | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure |
| Mass Spectrometry (MS) | Electrospray Ionization (ESI) Mass Spectrometry | Conforms to expected molecular weight |
| Infrared (IR) Spectroscopy | Fourier-Transform Infrared Spectroscopy | Conforms to reference spectrum |
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying the results presented in the CoA.
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Determination
This method is employed to separate this compound from any potential impurities.
-
Instrumentation : A high-performance or ultra-performance liquid chromatograph equipped with a UV detector.
-
Column : A C18 reversed-phase column is commonly used for the separation.[6]
-
Mobile Phase : A gradient of aqueous and organic solvents, such as water with a formic acid modifier and acetonitrile.
-
Flow Rate : Typically between 0.3 and 0.6 mL/min.
-
Column Temperature : Maintained at a constant temperature, for example, 40°C.[6]
-
Detection : UV detection at a wavelength of 230 nm.[6]
-
Injection Volume : A small, precise volume, typically 1-5 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Isotopic Purity
LC-MS/MS is a highly sensitive and specific technique used to confirm the identity and isotopic enrichment of the standard.
-
Instrumentation : A liquid chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][2]
-
Ionization Mode : Positive electrospray ionization (ESI+).[6]
-
Multiple Reaction Monitoring (MRM) : Specific precursor-to-product ion transitions are monitored for both N-Nitrososertraline and its deuterated analog. Common transitions for N-Nitrososertraline are m/z 335 → 275, 335 → 159, and 335 → 123.[7] Due to potential in-source fragmentation, monitoring the fragment ion m/z 275 as the parent ion may also be employed.[7]
-
Source Temperature : Optimized to minimize in-source fragmentation, for instance, around 200°C.[7]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
Figure 1. Workflow for the quantification of N-Nitrososertraline using this compound.
Figure 2. Decision logic for accepting an this compound analytical standard.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. N-Nitroso Sertraline-d3 | CymitQuimica [cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Discovery, characterization and quantitation of N-nitroso-sertraline in drug product using LC-MS/MS - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 7. Looking for insights on N-nitroso-sertraline analysis by LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
The Critical Role of N-Nitrososertraline-d3 in Safeguarding Sertraline Quality: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for patient safety and regulatory compliance. N-Nitrososertraline, a potential mutagenic impurity, can form during the manufacturing process of sertraline (B1200038), a widely prescribed antidepressant. This technical guide provides a comprehensive overview of the analytical strategies for profiling and controlling this impurity, with a focus on the use of the deuterated internal standard, N-Nitrososertraline-d3, to ensure accurate and reliable quantification.
Introduction to N-Nitrosamine Impurities in Pharmaceuticals
N-nitrosamines are a class of chemical compounds classified as probable human carcinogens based on animal studies.[1] Their formation in pharmaceuticals can occur through the reaction of secondary or tertiary amines with nitrosating agents, such as nitrous acid, which can be formed from nitrites present in raw materials or excipients under acidic conditions.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of nitrosamine (B1359907) impurities in drug substances and products.[1][][5]
Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), contains a secondary amine moiety, making it susceptible to nitrosation and the formation of N-Nitrososertraline.[2][3][6] The potential carcinogenic risk associated with this impurity necessitates the development of highly sensitive and specific analytical methods for its detection and quantification.
The Utility of a Deuterated Internal Standard: this compound
In quantitative mass spectrometry-based assays, the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. This compound, a deuterated analog of the target impurity, serves as an ideal internal standard for the analysis of N-Nitrososertraline in sertraline samples.
By introducing a known amount of this compound into the sample prior to preparation and analysis, any variability in sample extraction, chromatographic retention, and ionization efficiency can be effectively compensated for. This is because the deuterated standard co-elutes with the native analyte and exhibits nearly identical chemical and physical properties, yet is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
Quantitative Analysis of N-Nitrososertraline
The accurate quantification of N-Nitrososertraline is paramount for ensuring that its levels in sertraline drug substances and products remain below the regulatory acceptable intake (AI) limits. The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the analysis of N-Nitrososertraline.
| Parameter | Value | Reference |
| Linearity Range | 0.25 - 100 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.99 | [6] |
| Limit of Quantification (LOQ) | 0.25 ppb (relative to 5 mg/mL sertraline) | |
| Accuracy (Recovery) | 85 - 93% | [6] |
| Precision (%RSD) | < 15% |
Table 1: Quantitative Method Parameters for N-Nitrososertraline Analysis
| Regulatory Agency | Acceptable Intake (AI) | Carcinogenic Potency Category | Reference |
| FDA | 100 ng/day | 2 | |
| EMA | 1500 ng/day | 5 |
Table 2: Regulatory Limits for N-Nitrososertraline
Experimental Protocols
This section provides a detailed methodology for the analysis of N-Nitrososertraline in sertraline drug substance using LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
N-Nitrososertraline reference standard
-
This compound internal standard
-
Sertraline HCl drug substance
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Standard and Sample Preparation
Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL.
Internal Standard Spiking Solution (IS Spike): Dilute the IS Stock solution with methanol to a final concentration of 10 ng/mL.
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of N-Nitrososertraline reference standard into a solution of sertraline HCl (e.g., 5 mg/mL in methanol) to achieve concentrations ranging from 0.25 to 100 ng/mL. Add the IS Spike solution to each calibration standard to a final concentration of 5 ng/mL.
Sample Preparation: Accurately weigh approximately 50 mg of the sertraline HCl drug substance into a volumetric flask. Dissolve and dilute to volume with methanol to achieve a final concentration of 5 mg/mL. Add the IS Spike solution to a final concentration of 5 ng/mL.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | N-Nitrososertraline: Precursor Ion (m/z) -> Product Ion (m/z) (Specific values to be determined based on the instrument) this compound: Precursor Ion (m/z) -> Product Ion (m/z) (Specific values to be determined based on the instrument) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperatures | Optimized for the specific instrument |
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Analytical workflow for the quantification of N-Nitrososertraline in sertraline drug substance.
Caption: Chemical formation of N-Nitrososertraline from sertraline and a nitrosating agent.
Conclusion
The control of N-nitrosamine impurities is a critical aspect of modern pharmaceutical quality control. For sertraline, the potential for N-Nitrososertraline formation necessitates robust analytical methods to ensure patient safety. The use of a deuterated internal standard, this compound, in conjunction with a validated LC-MS/MS method, provides the necessary accuracy and reliability for the routine monitoring of this impurity. By implementing such rigorous analytical strategies, pharmaceutical manufacturers can ensure that their sertraline products meet the stringent regulatory requirements and are safe for patient consumption.
References
- 1. N-Nitroso Sertraline-13C, 15N, D3 | C17H16Cl2N2O | CID 171381005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Nitroso Sertraline | molsyns.com [molsyns.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 6. waters.com [waters.com]
In-Depth Technical Guide: Stability and Storage of N-Nitrososertraline-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage considerations for N-Nitrososertraline-d3. Given that specific stability data for this deuterated nitrosamine (B1359907) are not extensively published, this guide synthesizes information from general knowledge of N-nitroso compounds, stability testing guidelines, and analytical methodologies for N-Nitrososertraline. The information presented is intended to guide researchers in handling, storing, and evaluating the stability of this compound.
Introduction to this compound
This compound is the deuterated isotopic analog of N-Nitrososertraline, a nitrosamine impurity of the antidepressant drug sertraline. As with other N-nitroso compounds, N-Nitrososertraline is of significant interest to the pharmaceutical industry due to its potential carcinogenic properties. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in drug products. Understanding the stability and appropriate storage conditions of this compound, which is often used as an internal standard in analytical testing, is crucial for accurate quantification and risk assessment.
General Stability and Storage Recommendations
N-nitroso compounds are known to be sensitive to various environmental factors. The stability of this compound is expected to be comparable to its non-deuterated counterpart.
Key Considerations for Stability:
-
Light: N-nitroso compounds can be photolabile and may degrade upon exposure to light, particularly UV radiation.
-
Temperature: Elevated temperatures can accelerate the degradation of nitrosamines.
-
pH: The stability of N-nitroso compounds can be pH-dependent. Acidic conditions can sometimes promote their formation but may also be involved in their degradation pathways.
-
Oxidizing and Reducing Agents: These agents can lead to the degradation of N-nitroso compounds.
Recommended Storage Conditions:
Based on general safety data sheets for N-nitroso compounds and analytical standards, the following storage conditions are recommended for this compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C is recommended for long-term storage. For short-term storage, 2-8°C can be used. | Minimizes thermal degradation. |
| Light | Store in the dark, in amber vials or other light-protecting containers. | Prevents photolytic degradation. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible. | Protects from oxidation and moisture. |
| Form | Solid (neat) form is generally more stable than solutions. | Reduces interaction with solvents and potential for hydrolysis. |
Note: The stability of this compound in solution is limited. Stock solutions in methanol (B129727) have been reported to be stable for up to 7 days at -20°C, while diluted solutions may only be stable for 2 days at 2-8°C[1].
Potential Degradation Pathways
While specific degradation pathways for N-Nitrososertraline have not been extensively elucidated in the public domain, potential degradation can be inferred from the chemical nature of N-nitroso compounds and forced degradation studies of the parent drug, sertraline.
Caption: Potential degradation pathways of this compound under various stress conditions.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve long-term, accelerated, and forced degradation studies. The following protocols are based on ICH guidelines (Q1A(R2)) and can be adapted for this specific compound.
Forced Degradation Study Protocol
This study aims to identify potential degradation products and pathways.
Objective: To evaluate the stability of this compound under harsh conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: At appropriate time points, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating method, such as LC-MS/MS, to quantify the remaining this compound and identify any degradation products.
Caption: Workflow for a forced degradation study of this compound.
Long-Term and Accelerated Stability Study Protocol
This study evaluates the stability of the compound under recommended storage and accelerated conditions to determine its shelf-life.
Objective: To determine the re-test period or shelf-life of this compound as a reference standard.
Methodology:
-
Batch Selection: Use at least one representative batch of this compound.
-
Container Closure System: Store the compound in containers that simulate the actual storage containers (e.g., amber glass vials with screw caps).
-
Storage Conditions and Testing Frequency:
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
-
Analytical Method: Use a validated stability-indicating analytical method (e.g., LC-MS/MS) to determine the purity of this compound and the levels of any degradation products at each time point.
-
Evaluation: Analyze the data for trends in degradation and establish a re-test period based on the time at which the compound no longer meets its pre-defined acceptance criteria.
Quantitative Data Presentation (Illustrative)
As extensive quantitative stability data for this compound is not publicly available, the following tables are illustrative examples of how such data would be presented. These are hypothetical values based on the expected behavior of a moderately stable N-nitroso compound.
Table 1: Illustrative Accelerated Stability Data for this compound (Solid State)
| Time Point (Months) | Purity (%) at 40°C / 75% RH | Total Degradation Products (%) |
| 0 | 99.8 | < 0.1 |
| 3 | 99.2 | 0.6 |
| 6 | 98.5 | 1.3 |
Table 2: Illustrative Long-Term Stability Data for this compound (Solid State)
| Time Point (Months) | Purity (%) at 25°C / 60% RH | Total Degradation Products (%) |
| 0 | 99.8 | < 0.1 |
| 3 | 99.7 | 0.1 |
| 6 | 99.6 | 0.2 |
| 12 | 99.4 | 0.4 |
| 24 | 99.0 | 0.8 |
Conclusion
The stability of this compound is a critical factor for its use as an analytical standard in the pharmaceutical industry. While specific data are scarce, a conservative approach to its storage and handling is warranted based on the known properties of N-nitroso compounds. Proper storage at low temperatures, protected from light, and in a solid form will maximize its shelf-life. For quantitative applications, it is essential to regularly verify the purity of the standard and to use freshly prepared solutions. The experimental protocols outlined in this guide provide a framework for conducting rigorous stability studies to ensure the accuracy and reliability of analytical data related to this important nitrosamine impurity.
References
A Technical Guide to the Use of N-Nitrososertraline-d3 in Metabolic Fate Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of N-Nitrososertraline-d3, a deuterated isotopic analog of the N-nitrosamine impurity of Sertraline, in metabolic fate studies. The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Understanding the metabolic activation and detoxification pathways of these impurities is crucial for accurate risk assessment. This document outlines the core principles, experimental methodologies, and data interpretation strategies for utilizing this compound as a critical tool in this endeavor.
Core Principles: The Role of Deuteration in Metabolic Studies
The use of deuterated compounds, where hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), is a powerful technique in pharmaceutical research.[3] This substitution has a profound impact on a drug's metabolic profile due to the kinetic isotope effect (KIE).[4][]
-
Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[4][] Consequently, metabolic reactions involving the cleavage of a C-D bond proceed at a slower rate.[6][7] This effect is particularly significant when the C-H bond cleavage is the rate-limiting step in a metabolic pathway.[]
-
Application to this compound: Sertraline's primary metabolic pathway is N-demethylation to desmethylsertraline, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes like CYP2B6.[8][9] By placing a deuterium label on the N-methyl group (creating this compound), the rate of this N-demethylation pathway is expected to decrease. This "metabolic switching" can help in several ways:
-
Elucidating Alternative Pathways: By slowing the primary metabolic route, minor or alternative metabolic pathways, such as the critical α-hydroxylation responsible for nitrosamine (B1359907) activation, become more prominent and easier to detect and quantify.[4][10]
-
Identifying Metabolites: The distinct mass of the deuterated compound and its metabolites allows for easier tracking and identification within complex biological matrices using mass spectrometry.[3]
-
Internal Standards: Isotopically labeled compounds serve as ideal internal standards for quantitative analysis (e.g., LC-MS/MS), as they co-elute with the analyte and exhibit similar ionization properties, correcting for matrix effects and sample preparation variability.[11][12]
-
Hypothesized Metabolic Pathways
The metabolism of N-Nitrososertraline is hypothesized to follow two main competing pathways: (1) pathways analogous to the parent drug, Sertraline, and (2) pathways characteristic of N-nitrosamines, which lead to bioactivation. The use of this compound helps to differentiate and quantify the flux through these routes.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 4. benchchem.com [benchchem.com]
- 6. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Sertraline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. hesiglobal.org [hesiglobal.org]
- 11. propharmagroup.com [propharmagroup.com]
- 12. researchgate.net [researchgate.net]
A Preliminary Investigation of N-Nitrososertraline-d3 in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of N-Nitrososertraline, with a specific focus on the potential application and preliminary investigation of its deuterated analog, N-Nitrososertraline-d3. The formation of N-nitrosamine impurities in pharmaceutical products is a significant concern for patient safety and regulatory compliance, necessitating robust and sensitive analytical methods for their detection and quantification.[1] Sertraline (B1200038), a widely prescribed antidepressant, can form the N-nitroso derivative, N-Nitrososertraline, during its manufacturing process or storage.[2] This document outlines the current methodologies for its analysis, presents key quantitative data, and discusses the expected mass spectrometric behavior of this compound.
Introduction to N-Nitrososertraline and the Role of Isotope-Labeled Standards
N-nitrosamines are a class of compounds that are considered potent carcinogens, and their presence in pharmaceuticals is strictly regulated by health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] The acceptable intake (AI) limits for these impurities are often in the nanogram-per-day range, requiring highly sensitive analytical techniques for their monitoring.
Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification in mass spectrometry-based assays. This compound, a deuterium (B1214612) and nitrogen-15 (B135050) labeled version of the impurity, can be used to track the metabolism and pharmacokinetics of Sertraline and its nitrosated derivative in vivo.[3] In quantitative analysis, it serves to compensate for matrix effects and variations in instrument response, leading to more reliable and accurate results.
Mass Spectrometric Analysis of N-Nitrososertraline
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of N-Nitrososertraline in drug substances and products.[1][4][5][6][7]
Ionization and Fragmentation
Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been explored for the analysis of N-Nitrososertraline.[1][8] However, challenges with ESI, such as in-source fragmentation, have been reported.[8] In-source fragmentation can lead to a diminished signal for the protonated molecule ([M+H]+), making it difficult to use as the precursor ion for multiple reaction monitoring (MRM) analysis.[8] Optimization of source parameters, such as temperature, is crucial to enhance the signal of the parent ion.[8]
The fragmentation of protonated nitrosamine (B1359907) compounds generally follows distinct pathways. One common pathway is the loss of the NO radical (30 Da).[9] For N-Nitrososertraline, with a nominal mass of 334 Da, the protonated molecule ([M+H]+) has an m/z of 335. Commonly observed MRM transitions for N-Nitrososertraline are 335 > 275, 335 > 159, and 335 > 123.[8] The transition to m/z 275 represents the loss of the nitroso group and a methyl group.
Expected Mass Spectrometry of this compound
This compound is labeled with three deuterium atoms. This will result in a mass shift of +3 Da compared to the unlabeled compound. Therefore, the expected nominal mass of this compound is 337 Da, and its protonated molecule ([M+H]+) will have an m/z of 338.
The fragmentation pattern of the deuterated analog is expected to be similar to the unlabeled compound, with the mass of the fragment ions shifted according to the location of the deuterium labels. Assuming the deuterium labels are on a stable part of the molecule that is retained in the major fragments, the corresponding MRM transitions for this compound would be:
-
338 > 278
-
338 > 162 (if the label is on this fragment)
-
338 > 126 (if the label is on this fragment)
The most reliable transition would involve the loss of the nitroso and methyl groups, leading to the 338 > 278 transition.
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods reported for the analysis of N-Nitrososertraline.
Table 1: Linearity and Limits of Detection/Quantification
| Parameter | Value | Reference |
| Linearity Range | 0.25–100 ppb | [1][6] |
| Correlation Coefficient (R²) | > 0.99 | [1][5][6] |
| Limit of Detection (LOD) | 0.03% | [5] |
| Limit of Quantification (LOQ) | 0.05% | [5] |
| LOQ (alternative) | 10% of the limit derived from AI and MDD | [6] |
Table 2: Method Accuracy and Recovery
| Parameter | Value | Reference |
| Recovery | 85–93% | [1][6] |
| Accuracy | Within +/- 20% of the true value | [1][6] |
Experimental Protocols
The following sections detail typical experimental methodologies for the analysis of N-Nitrososertraline.
Sample Preparation
A generic workflow for sample preparation is as follows:
Caption: General Sample Preparation Workflow.
For drug tablets, a specific amount of crushed tablet is weighed and extracted with methanol.[1] The mixture is typically vortexed and then centrifuged to remove insoluble excipients.[1] The resulting supernatant is then diluted to the appropriate concentration for LC-MS/MS analysis.[1]
Liquid Chromatography
Caption: Typical Liquid Chromatography Conditions.
Chromatographic separation is typically achieved using a reverse-phase C8 or C18 column.[1][5] A gradient elution with a mobile phase consisting of water and methanol, both containing 0.1% formic acid, is commonly employed.[5]
Mass Spectrometry
References
- 1. waters.com [waters.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. edqm.eu [edqm.eu]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. LC-MS/MS analytical procedure for the determination of N-nitroso-sertraline in sertraline preparations - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 8. Looking for insights on N-nitroso-sertraline analysis by LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of N-Nitrososertraline-d3 Internal Standard Working Solution for Accurate Quantification by LC-MS/MS
Audience: This document is intended for researchers, analytical scientists, and drug development professionals involved in the quantification of nitrosamine (B1359907) impurities in pharmaceutical products.
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] N-Nitrososertraline is a nitrosamine drug substance-related impurity (NDSRI) that can form in drug products containing sertraline (B1200038), a widely prescribed antidepressant.[2] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for these impurities, necessitating highly sensitive and accurate analytical methods for their detection and quantification.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for trace-level analysis of nitrosamines. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for variations in sample preparation, matrix effects, and instrument response.[3][4] N-Nitrososertraline-d3 is the deuterated analog of the target analyte and serves as an ideal internal standard for this purpose.[5][6][]
This application note provides a detailed protocol for the preparation of a this compound internal standard working solution for use in the quantitative analysis of N-Nitrososertraline.
Principle of the Internal Standard Method
The internal standard method involves adding a known and constant amount of a compound (the internal standard) to every sample, calibrant, and quality control sample.[4][8] this compound is chemically identical to the analyte but has a different mass due to the deuterium (B1214612) labels.[9] This allows it to be distinguished by the mass spectrometer. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to more reliable quantification.[3]
Materials and Reagents
-
This compound certified reference material
-
Methanol (B129727) (LC-MS grade or equivalent)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Calibrated micropipettes and appropriate tips
-
Amber glass vials for storage
Safety Precautions
N-nitrosamine compounds are potent carcinogens and should be handled with extreme care.[10] All procedures involving the pure compound or its concentrated solutions must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
Experimental Protocol
This protocol describes a three-step process to prepare the final internal standard working solution: preparation of a primary stock solution, an intermediate spiking solution, and the final working solution used to fortify samples.
Step 1: Preparation of Primary Stock Solution (100 µg/mL)
-
Allow the vial containing the this compound reference standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 1.0 mg of the this compound standard onto a weighing paper using a calibrated analytical balance.
-
Carefully transfer the weighed standard into a 10 mL Class A amber volumetric flask.
-
Rinse the weighing paper with small volumes of LC-MS grade methanol and transfer the rinsate into the volumetric flask to ensure a complete transfer.
-
Add methanol to the flask until it is approximately half-full, then gently swirl to dissolve the standard completely.
-
Once dissolved, dilute the solution to the 10 mL mark with methanol.
-
Cap the flask and invert it at least 15-20 times to ensure the solution is homogeneous.
-
Label the flask clearly as "this compound Primary Stock Solution," including the concentration (100 µg/mL), preparation date, and initials.
-
Transfer the solution to an amber glass vial for storage.
Step 2: Preparation of Intermediate Spiking Solution (1.0 µg/mL)
-
Using a calibrated micropipette, transfer 100 µL of the Primary Stock Solution (100 µg/mL) into a 10 mL Class A amber volumetric flask.
-
Dilute to the 10 mL mark with methanol.
-
Cap the flask and invert it at least 15-20 times to ensure homogeneity.
-
Label the flask clearly as "this compound Intermediate Spiking Solution," including the concentration (1.0 µg/mL or 1000 ng/mL), preparation date, and initials.
-
Transfer to an amber glass vial for storage. This solution will be used to spike analytical samples.
Step 3: Preparation of Final Working Concentration in Sample
The final concentration of the internal standard should be appropriate for the expected analyte concentration range and the specific analytical method's sensitivity. A typical final concentration is 25-50 ng/mL.
-
Prepare the sertraline drug substance or product sample as per the specific analytical method (e.g., weighing and dissolving in a diluent).
-
To a final sample volume of 1.0 mL, add a small, precise volume of the Intermediate Spiking Solution . For example, to achieve a final concentration of 50 ng/mL:
-
Add 50 µL of the Intermediate Spiking Solution (1.0 µg/mL) to the vessel containing the sample.
-
Add the sample extract and/or diluent to reach the final volume of 1.0 mL.
-
-
Vortex the final solution to ensure it is well-mixed before analysis.
Summary of Solution Preparation
The following table summarizes the quantitative data for the preparation of this compound solutions.
| Solution Name | Concentration (µg/mL) | Concentration (ng/mL) | Preparation Details | Solvent | Recommended Storage |
| Primary Stock Solution | 100 | 100,000 | Dissolve ~1 mg (accurately weighed) of this compound in 10 mL of solvent. | Methanol (LC-MS Grade) | 2-8°C, protected from light. |
| Intermediate Spiking Solution | 1.0 | 1,000 | Dilute 100 µL of the Primary Stock Solution to a final volume of 10 mL. | Methanol (LC-MS Grade) | 2-8°C, protected from light. |
| Final Working Concentration | 0.05 | 50 | Add 50 µL of the Intermediate Spiking Solution to the sample for a 1.0 mL final volume. | Sample Diluent | Prepare fresh for each batch. |
Visualization of the Workflow
The following diagram illustrates the workflow for the preparation of the this compound internal standard solutions.
Storage and Stability
Store all stock and intermediate solutions at 2-8°C in tightly sealed amber glass vials to protect them from light and prevent solvent evaporation. While stability may vary, it is recommended to prepare fresh intermediate solutions weekly and primary stock solutions monthly. The stability of the solutions should be verified as part of method validation. Final working solutions in the sample matrix should be analyzed as soon as possible after preparation.
References
- 1. waters.com [waters.com]
- 2. Discovery, characterization and quantitation of N-nitroso-sertraline in drug product using LC-MS/MS - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. veeprho.com [veeprho.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. N-Nitroso Sertraline-d3 | CymitQuimica [cymitquimica.com]
- 10. edqm.eu [edqm.eu]
Application Note and Protocol for N-Nitrososertraline Analysis in Sertraline Drug Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent regulatory scrutiny has highlighted the potential presence of nitrosamine (B1359907) impurities in pharmaceutical products, which are classified as probable human carcinogens. N-Nitrososertraline is a potential impurity that can form during the manufacturing process or storage of sertraline (B1200038), a widely prescribed antidepressant.[1] Consequently, sensitive and reliable analytical methods are crucial for the detection and quantification of N-Nitrososertraline in sertraline drug substances to ensure patient safety and regulatory compliance.[2][3][4][5][6]
This document provides a detailed application note and protocol for the sample preparation and analysis of N-Nitrososertraline in sertraline drug substance by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methodology is based on established and validated procedures, offering high sensitivity and specificity for trace-level quantification.[1]
Experimental Workflow
The overall workflow for the analysis of N-Nitrososertraline in a sertraline drug substance is depicted below.
Experimental Protocols
Materials and Reagents
-
N-Nitrososertraline reference standard
-
Sertraline hydrochloride drug substance
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Vials, centrifuge tubes, and other standard laboratory glassware
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Nitrososertraline reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create a calibration curve ranging from approximately 0.25 ng/mL to 100 ng/mL.
Sample Preparation Protocol
-
Weighing: Accurately weigh approximately 5.09 mg of sertraline hydrochloride drug substance into a centrifuge tube.
-
Dissolution: Add 1 mL of methanol to the centrifuge tube.
-
Extraction: Vortex the tube for 1 minute to ensure complete dissolution and extraction.
-
Centrifugation: Centrifuge the sample at 15,000 rpm for five minutes.
-
Collection: Carefully transfer the supernatant into an LC-MS vial for analysis.[7]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Method optimization and validation are required for specific instrumentation.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 or C8 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid[1] |
| Gradient | A gradient elution may be required to achieve optimal separation of N-Nitrososertraline from the sertraline peak.[1] |
| Flow Rate | 0.4 - 1.0 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 µL[1] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z). Note: In-source fragmentation can occur, and the most stable and intense transition should be selected for quantification.[8] |
| Source Temperature | 350°C[7] |
| Collision Gas | Argon |
Data Presentation
The following table summarizes quantitative data from various validated methods for the analysis of N-Nitrososertraline.
| Parameter | Reported Value(s) | Reference(s) |
| Linearity Range | 0.25 - 100 ppb (ng/mL) | |
| Correlation Coefficient (R²) | > 0.99 | [1] |
| Recovery | 85 - 93%, 95.3 - 101.9%, 99.1 - 100.5% | [1] |
| Limit of Detection (LOD) | 0.03% | [1] |
| Limit of Quantitation (LOQ) | 0.05% | [1] |
| Precision (%RSD) | < 2.0% | [1] |
Discussion
The presented protocol provides a robust and sensitive approach for the determination of N-Nitrososertraline in sertraline drug substance. The use of LC-MS/MS with MRM ensures high selectivity and allows for quantification at trace levels, which is essential to meet the stringent regulatory limits for nitrosamine impurities.[2][9]
It is crucial to note that N-Nitrososertraline may exhibit in-source fragmentation in the mass spectrometer's ion source.[8] Therefore, careful optimization of the source parameters and selection of the appropriate precursor and product ions for MRM are critical for accurate quantification.
Method validation should be performed in accordance with ICH Q2(R1) guidelines to demonstrate the suitability of the method for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This application note provides a comprehensive protocol for the sample preparation and analysis of N-Nitrososertraline in sertraline drug substance. The detailed methodology and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of sertraline. Adherence to these or similarly validated methods is critical for ensuring that sertraline drug products are free from unacceptable levels of this potential carcinogen.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. canada.ca [canada.ca]
- 6. veeprho.com [veeprho.com]
- 7. edqm.eu [edqm.eu]
- 8. Looking for insights on N-nitroso-sertraline analysis by LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
Application Note: High-Throughput Quantification of N-Nitrososertraline in Sertraline Drug Products Using N-Nitrososertraline-d3 as an Internal Standard by LC-MS/MS
Introduction
Sertraline (B1200038) is a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of various depressive and anxiety disorders.[1] During the synthesis, formulation, or storage of sertraline, there is a potential for the formation of N-nitroso-sertraline, a nitrosamine (B1359907) drug substance-related impurity (NDSRI).[1][2] Nitrosamine impurities are a class of potential genotoxic compounds that are of significant concern to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] Consequently, stringent control and monitoring of these impurities in pharmaceutical products are mandatory to ensure patient safety.[3]
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of N-Nitrososertraline in sertraline drug substance and finished drug products. The use of a stable isotope-labeled internal standard, N-Nitrososertraline-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[6][7] This method is designed to meet the rigorous requirements of regulatory agencies for the control of nitrosamine impurities.[8]
Principle
The method employs reversed-phase liquid chromatography for the separation of N-Nitrososertraline from the active pharmaceutical ingredient (API), sertraline, and other potential impurities. Detection and quantification are achieved using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The stable isotope-labeled this compound is added to all samples and calibration standards to serve as an internal standard (IS). Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Standards: N-Nitrososertraline and this compound reference standards.[6][9]
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), and water (LC-MS grade).
-
Reagents: Formic acid (FA) (LC-MS grade).
-
Sample: Sertraline drug substance or tablets.
2. Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm).[10]
3. Preparation of Solutions
-
Standard Stock Solution (SSS) of N-Nitrososertraline (100 µg/mL): Accurately weigh and dissolve an appropriate amount of N-Nitrososertraline reference standard in methanol.
-
Internal Standard Stock Solution (ISSS) of this compound (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the SSS with a 50:50 mixture of methanol and water. Spike each calibration standard with the ISSS to a final concentration of 10 ng/mL.
-
Sample Preparation (Sertraline Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of sertraline (e.g., 50 mg) into a volumetric flask.
-
Add a known volume of the ISSS (to achieve a final concentration of approximately 10 ng/mL).
-
Add extraction solvent (e.g., methanol) and sonicate for 15 minutes to ensure complete extraction.
-
Dilute to volume with the extraction solvent and mix well.
-
Centrifuge or filter the solution through a 0.22 µm filter before injection.
-
4. LC-MS/MS Method
| Parameter | Condition |
| LC Column | C18, 2.1 x 100 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | As required to achieve separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for N-Nitrososertraline and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Nitrososertraline | 335.1 | 275.1 | 100 | 20 |
| 335.1 | 159.1 | 100 | 25 | |
| This compound (IS) | 338.1 | 278.1 | 100 | 20 |
Note: The specific m/z values and collision energies may require optimization based on the instrument used. Some studies have noted in-source fragmentation of N-Nitrososertraline, where the ion at m/z 275 may be more abundant than the parent ion at m/z 335.[11]
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of N-Nitrososertraline to this compound against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of N-Nitrososertraline in the sample extracts from the calibration curve using the measured peak area ratio.
-
Calculate the final concentration of N-Nitrososertraline in the original drug substance or tablet.
Data Presentation
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.25 - 100 ng/mL[8] |
| Correlation Coefficient (r²) | > 0.99[8] |
| Limit of Quantification (LOQ) | 0.25 ng/mL[8] |
| Accuracy (% Recovery) | 85 - 93%[8] |
| Precision (%RSD) | < 15% |
Visualizations
Caption: Workflow for the quantification of N-Nitrososertraline using an internal standard.
Signaling Pathways and Logical Relationships
The logical relationship in this quality control process is a linear progression from sample preparation to final analysis and reporting. The use of an internal standard (this compound) is a critical control point that ensures the reliability of the quantification by correcting for potential variations throughout the analytical process.
Caption: Rationale for using an internal standard in quantitative analysis.
The described LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, selective, and reliable approach for the quality control of N-Nitrososertraline in sertraline production. This methodology is well-suited for routine analysis in a regulated pharmaceutical environment, enabling manufacturers to ensure their products meet the stringent safety standards for nitrosamine impurities.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 5. fda.gov [fda.gov]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. waters.com [waters.com]
- 9. N-Nitroso Sertraline-D3 - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. Discovery, characterization and quantitation of N-nitroso-sertraline in drug product using LC-MS/MS - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 11. Looking for insights on N-nitroso-sertraline analysis by LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Application Note: Quantification of N-Nitrososertraline in Pharmaceutical Products using N-Nitrososertraline-d3 Internal Standard for Regulatory Compliance
Audience: Researchers, scientists, and drug development professionals involved in quality control and regulatory compliance for pharmaceutical products.
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits for these impurities to ensure patient safety.[4][5][6] N-Nitrososertraline is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) associated with Sertraline (B1200038), a widely prescribed antidepressant.[2][7] Its structure is derived from the nitrosation of the secondary amine in the sertraline molecule.[8][9]
Accurate and robust analytical methods are essential for quantifying N-Nitrososertraline at trace levels to comply with regulatory thresholds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[7][10][11] To ensure the highest level of accuracy and precision, this method employs an isotopically labeled internal standard, N-Nitrososertraline-d3.[12][13] The internal standard is added at a known concentration at the beginning of the sample preparation process to correct for variability in sample extraction, matrix effects, and instrument response, which is a critical practice for method validation and quality control.[14][15]
This application note provides a detailed protocol for the quantification of N-Nitrososertraline in a sertraline drug product using an LC-MS/MS method with this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Reference Standards: N-Nitrososertraline, this compound
-
Solvents: Methanol (B129727) (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Type I, Ultrapure)
-
Reagents: Formic Acid (LC-MS Grade)
-
Sample Matrix: Sertraline Hydrochloride tablets
Preparation of Standard Solutions
-
N-Nitrososertraline Stock Solution (Stock A - 100 µg/mL): Accurately weigh 1.0 mg of N-Nitrososertraline reference standard and dissolve in 10.0 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (IS Stock - 100 µg/mL): Accurately weigh 1.0 mg of this compound and dissolve in 10.0 mL of methanol.
-
Intermediate Solutions: Perform serial dilutions of Stock A and IS Stock with methanol to prepare intermediate and working standard solutions.
-
IS Working Solution (10 ng/mL): Dilute the IS Stock solution with methanol to achieve a final concentration of 10 ng/mL.
-
Calibration Curve Standards (0.25 - 100 ng/mL): Prepare a series of calibration standards by spiking appropriate amounts of the N-Nitrososertraline intermediate solution into a diluent (e.g., methanol or a matrix-matched solution).[2][10] The final concentration should range from approximately 0.25 ng/mL to 100 ng/mL.[2] Each calibration standard must be spiked with the IS Working Solution to achieve a constant final IS concentration (e.g., 1 ng/mL).
Sample Preparation Protocol
-
Tablet Homogenization: Accurately weigh and crush a sufficient number of sertraline tablets (e.g., 6 tablets) to obtain a fine, homogeneous powder.[3]
-
Sample Weighing: Accurately weigh a portion of the powdered sample equivalent to one tablet dose into a centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the IS Working Solution (10 ng/mL) to the sample tube.
-
Extraction: Add an appropriate volume of methanol (e.g., 10 mL) to the tube.
-
Vortexing and Sonication: Vortex the sample for 1 minute, followed by sonication for 5 minutes to ensure complete extraction of the analyte.[3]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 rpm) for 5 minutes to pellet the excipients.[3]
-
Filtration and Transfer: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. artixio.com [artixio.com]
- 5. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 6. fda.gov [fda.gov]
- 7. Discovery, characterization and quantitation of N-nitroso-sertraline in drug product using LC-MS/MS - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 8. veeprho.com [veeprho.com]
- 9. N-Nitroso Sertraline EP Impurity D | SynZeal [synzeal.com]
- 10. edqm.eu [edqm.eu]
- 11. researchgate.net [researchgate.net]
- 12. veeprho.com [veeprho.com]
- 13. N-Nitroso Sertraline-D3 - Daicel Pharma Standards [daicelpharmastandards.com]
- 14. clearsynth.com [clearsynth.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Quantitative Analysis of N-Nitrososertraline in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of N-Nitrososertraline in pharmaceutical formulations. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity and selectivity for the detection of this potential genotoxic impurity.
Introduction
N-Nitrosamines are a class of compounds classified as probable human carcinogens.[1][2] Their presence in pharmaceutical products, even at trace levels, is a significant safety concern for regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] N-Nitrososertraline is a nitrosamine (B1359907) impurity that can form during the manufacturing process or storage of sertraline (B1200038), a widely prescribed antidepressant.[5][6] Consequently, robust and validated analytical methods are crucial for the accurate quantification of N-Nitrososertraline to ensure patient safety and regulatory compliance.[7]
This document outlines a detailed protocol for the quantification of N-Nitrososertraline in both drug substance and drug product (tablet) forms using a sensitive and reliable LC-MS/MS method.[5][8]
Analytical Principle
The method employs Ultra-Performance Liquid Chromatography (UPLC) coupled with a tandem quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[5][9] This technique allows for the effective chromatographic separation of N-Nitrososertraline from the active pharmaceutical ingredient (API), sertraline, followed by highly selective and sensitive detection.[5][8] Quantification is achieved by constructing a calibration curve using a certified reference standard of N-Nitrososertraline.[9]
Experimental Protocols
3.1. Materials and Reagents
-
N-Nitrososertraline reference standard (e.g., SynZeal Research)[9]
-
Sertraline Hydrochloride API and tablets
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Ammonium bicarbonate
-
Ammonium formate
3.2. Instrumentation
A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[5][6]
3.3. Sample Preparation
3.3.1. Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-Nitrososertraline reference standard in methanol.[8]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards. A typical calibration curve ranges from 0.25 ng/mL to 100 ng/mL.[5][8]
3.3.2. Drug Substance (API) Sample Preparation
-
Accurately weigh approximately 38.76 mg of Sertraline HCl into a 20 mL glass scintillation vial.[8]
-
Add methanol to create a 5 mg/mL sertraline solution.[8] This solution can be used as a diluent for creating a matrix-matched calibration curve.[8]
3.3.3. Drug Product (Tablet) Sample Preparation
-
Weigh and crush a sufficient number of sertraline tablets (e.g., 50 mg tablets).
-
Accurately weigh a portion of the crushed tablet powder equivalent to the desired concentration of sertraline.
-
Add a known volume of methanol to the powder in a suitable container.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 15,000 rpm) for 5 minutes.[5]
-
Transfer the supernatant into an LC-MS vial for analysis.[5]
3.4. LC-MS/MS Method Parameters
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. Method optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Conditions |
| LC Column | Atlantis™ Premier BEH C18 AX (2.1 x 100 mm, 1.7 µm) or equivalent[5] |
| Mobile Phase A | 0.1% Formic acid in Water[10] |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile[10][11] |
| Flow Rate | 0.4 - 0.8 mL/min[10][11] |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| MS Detection | Multiple Reaction Monitoring (MRM)[9] |
Gradient Elution Program Example:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 9.0 | 5 | 95 |
| 9.1 | 95 | 5 |
| 10.0 | 95 | 5 |
MRM Transitions for N-Nitrososertraline:
The specific precursor and product ions should be optimized by infusing a standard solution of N-Nitrososertraline into the mass spectrometer.
Data Analysis and Quantification
The concentration of N-Nitrososertraline in the samples is determined by plotting the peak area response against the concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve. The concentration in the unknown samples is calculated using the resulting regression equation.
Method Performance and Validation
A robust analytical method for N-Nitrososertraline should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11] Key validation parameters and typical performance data are summarized below.
Quantitative Data Summary:
| Validation Parameter | Typical Performance | Reference |
| Linearity Range | 0.25 - 100 ng/mL (ppb) | [5][6] |
| Correlation Coefficient (R²) | > 0.99 | [5][6] |
| Limit of Quantification (LOQ) | 0.25 ppb (µg/kg) with respect to 5 mg/mL sertraline | [6] |
| Accuracy (Recovery) | 85 - 93% | [5][6] |
| Precision (%RSD) | < 20% | [6] |
Regulatory Limits:
The acceptable intake (AI) for N-Nitrososertraline is set by regulatory agencies. For the FDA, the AI is 100 ng/day.[6][12] With a maximum daily dose (MDD) of 200 mg for sertraline, the corresponding threshold is 0.5 ppm.[6] The analytical method should be sensitive enough to detect and quantify N-Nitrososertraline at a level of 10% of this threshold, which is 0.05 ppm or 0.25 ppb with respect to a 5 mg/mL sertraline solution.[6]
Visualizations
Experimental Workflow for N-Nitrososertraline Analysis
Caption: Workflow for N-Nitrososertraline analysis.
Logical Relationship of Regulatory Control for Nitrosamine Impurities
Caption: Regulatory control of nitrosamines.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantitative analysis of N-Nitrososertraline in pharmaceutical formulations. Adherence to this protocol and proper method validation will enable pharmaceutical manufacturers and quality control laboratories to accurately monitor and control this impurity, ensuring the safety and quality of sertraline products and compliance with global regulatory standards.
References
- 1. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. waters.com [waters.com]
- 9. edqm.eu [edqm.eu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. veeprho.com [veeprho.com]
Application Note and Protocol: Establishing Detection Limits for N-Nitrososertraline using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities in drug substances and products.[3][4][5][6][7] N-Nitrososertraline is a potential nitrosamine impurity in sertraline-containing drug products.[1][8]
This document provides a detailed protocol for establishing the limit of detection (LOD) and limit of quantitation (LOQ) for N-Nitrososertraline using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard. The use of a deuterated internal standard is crucial for accurate and precise quantification, as it compensates for variations in sample preparation and instrument response.[9][10][11][12]
Principle
This method is based on the principle of isotope dilution mass spectrometry. A known amount of a deuterated N-Nitrososertraline internal standard (e.g., N-Nitrososertraline-d4) is added to the sample. The sample is then prepared and analyzed by LC-MS/MS. The ratio of the response of the native N-Nitrososertraline to the deuterated internal standard is used to determine the concentration of the impurity. This approach minimizes the impact of matrix effects and improves the accuracy of the measurement.[9]
Experimental Protocols
Materials and Reagents
-
N-Nitrososertraline reference standard
-
N-Nitrososertraline-d4 (or other suitable deuterated variant) internal standard
-
Sertraline (B1200038) drug substance or drug product
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Formic acid (≥99%)
-
Ammonium formate
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
3.3.1. Standard Stock Solutions (100 µg/mL)
-
Accurately weigh and dissolve an appropriate amount of N-Nitrososertraline and N-Nitrososertraline-d4 in methanol to obtain individual stock solutions of 100 µg/mL.
3.3.2. Intermediate Standard and Internal Standard Solutions
-
Prepare intermediate solutions of N-Nitrososertraline by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare an internal standard working solution of N-Nitrososertraline-d4 at a concentration of 100 ng/mL by diluting the stock solution.
3.3.3. Calibration Curve Standards
-
Prepare a series of calibration standards by spiking the internal standard working solution with appropriate volumes of the N-Nitrososertraline intermediate solutions to achieve a concentration range that brackets the expected LOD and LOQ. A typical range could be 0.1 ng/mL to 100 ng/mL.[8][13]
3.3.4. Sample Preparation
-
Drug Substance: Accurately weigh approximately 100 mg of the sertraline drug substance into a volumetric flask. Add a known volume of the internal standard working solution. Dissolve and dilute to volume with a suitable solvent.
-
Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to 100 mg of sertraline into a volumetric flask. Add a known volume of the internal standard working solution. Add a suitable extraction solvent, sonicate to ensure complete extraction, and then dilute to volume. Centrifuge or filter the solution before analysis.
LC-MS/MS Method
3.4.1. Chromatographic Conditions
-
Column: A C18 or Phenyl-Hexyl column is suitable for the separation.[1][13] A common dimension is 2.1 x 100 mm with a 2.5 µm particle size.[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol[2]
-
Gradient Elution: A gradient program should be optimized to ensure chromatographic resolution between sertraline and N-Nitrososertraline.[8]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C[1]
-
Injection Volume: 5 - 10 µL
3.4.2. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Nitrososertraline: The protonated molecule [M+H]+ has an m/z of 335. A common fragmentation transition is m/z 335 -> 275.[14] Other potential transitions include 335 -> 159 and 335 -> 123.[14] It is important to note that in-source fragmentation to m/z 275 can occur, and in some cases, this may be the more abundant "parent" ion to monitor.[14]
-
N-Nitrososertraline-d4: The MRM transition will be shifted by the mass of the deuterium (B1214612) labels (e.g., m/z 339 -> 279).
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for N-Nitrososertraline. Lower source temperatures (around 200 °C) may improve the response of the parent ion.[14]
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
3.5.1. Signal-to-Noise Ratio Method
-
Analyze a series of low-concentration standards.
-
LOD: The concentration at which the S/N is typically ≥ 3.
-
LOQ: The concentration at which the S/N is typically ≥ 10.[15][16]
3.5.2. Calibration Curve Method
-
Construct a calibration curve in the low concentration range.
-
LOD = 3.3 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts / Slope of the calibration curve)
Data Presentation
The quantitative data for the determination of detection limits should be summarized in a clear and structured table.
| Parameter | N-Nitrososertraline | N-Nitrososertraline-d4 (Internal Standard) |
| MRM Transition (m/z) | 335 -> 275 | 339 -> 279 |
| Retention Time (min) | To be determined | To be determined |
| Linearity (R²) | > 0.99 | - |
| LOD (ng/mL) | To be determined | - |
| LOQ (ng/mL) | To be determined | - |
| Precision at LOQ (%RSD) | < 20% | - |
| Accuracy at LOQ (%) | 80 - 120% | - |
Experimental Workflow Diagram
Caption: Experimental workflow for determining N-Nitrososertraline detection limits.
Conclusion
This application note provides a comprehensive protocol for establishing the detection limits of N-Nitrososertraline in sertraline drug substances and products using a deuterated internal standard with LC-MS/MS. The described methodology is sensitive, selective, and robust, enabling accurate quantification at trace levels to ensure compliance with regulatory requirements for nitrosamine impurities.[3][5][6] The use of a deuterated internal standard is paramount for achieving the necessary accuracy and precision in this critical analysis.[9][10]
References
- 1. Discovery, characterization and quantitation of N-nitroso-sertraline in drug product using LC-MS/MS - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs - ECA Academy [gmp-compliance.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. trial.medpath.com [trial.medpath.com]
- 6. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 7. npra.gov.my [npra.gov.my]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 11. benchchem.com [benchchem.com]
- 12. clearsynth.com [clearsynth.com]
- 13. edqm.eu [edqm.eu]
- 14. Looking for insights on N-nitroso-sertraline analysis by LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 15. waters.com [waters.com]
- 16. waters.com [waters.com]
Application Notes and Protocols for the Analysis of N-Nitrososertraline and N-Nitrososertraline-d3 using MRM
Introduction
N-Nitrosamines are a class of compounds that have raised significant concern in the pharmaceutical industry due to their potential carcinogenic properties. The discovery of these impurities in various drug products has led to regulatory agencies implementing stringent guidelines for their monitoring and control. N-Nitrososertraline is a nitrosamine (B1359907) impurity associated with the widely prescribed antidepressant, sertraline (B1200038). This document provides detailed application notes and protocols for the sensitive and selective quantification of N-Nitrososertraline and its deuterated internal standard, N-Nitrososertraline-d3, using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The methodologies described are crucial for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.
Experimental Protocols
This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the analysis of N-Nitrososertraline and its deuterated internal standard.
Sample Preparation
The following protocol is a general guideline for the extraction of N-Nitrososertraline from drug substances or crushed tablets.
-
Reagents and Materials:
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (MS grade)
-
N-Nitrososertraline reference standard
-
This compound internal standard
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)
-
LC-MS vials
-
-
Procedure:
-
Standard and Internal Standard Preparation: Prepare stock solutions of N-Nitrososertraline and this compound in methanol at a concentration of 1 mg/mL. Serially dilute the stock solutions with a suitable solvent (e.g., methanol or a mixture of water and methanol with 0.1% formic acid) to prepare working standard solutions and the internal standard spiking solution.
-
Sample Weighing: Accurately weigh a portion of the homogenized drug substance or crushed tablets equivalent to a specific amount of the active pharmaceutical ingredient (API), for example, 5 mg of sertraline.
-
Extraction: Add a defined volume of extraction solvent (e.g., 1 mL of methanol) to the sample in a microcentrifuge tube.
-
Vortexing and Sonication: Vortex the mixture for 30 seconds to 1 minute, followed by ultrasonication for 30 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) for 20 minutes to pelletize insoluble excipients.
-
Filtration: Carefully transfer the supernatant to a clean microcentrifuge tube and filter it through a 0.22 µm PTFE syringe filter into an LC-MS vial.
-
Internal Standard Spiking: If using an internal standard, a known amount of this compound can be added to the sample before or after the extraction process.
-
Liquid Chromatography (LC) Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column is typically used. A phenyl-hexyl column has been shown to provide superior separation for N-Nitrososertraline and sertraline by leveraging π-π interactions to enhance resolution.[1]
-
Example Column: Kinetex Phenyl-Hexyl (3.0 x 150 mm, 2.6 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile
-
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation. The specific gradient will depend on the column and system used.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40 °C.
-
Injection Volume: 5 to 10 µL.
Mass Spectrometry (MS) Method
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimization of source parameters such as capillary voltage, source temperature, and gas flows is crucial for achieving maximum sensitivity. In-source fragmentation can be a challenge for N-nitrosamines; therefore, minimizing the source temperature and declustering potential may be necessary to preserve the precursor ion.[2][3]
-
MRM Transitions: The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method.
Data Presentation
The following tables summarize the quantitative data, including the MRM transitions for N-Nitrososertraline and the predicted transitions for this compound.
Table 1: MRM Transitions for N-Nitrososertraline
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Type |
| N-Nitrososertraline | 335.1 | 275.1 | 11 | [M+H]+ |
| 335.1 | 159.0 | 34 | [M+H]+ | |
| 335.1 | 129.1 | 30 | [M+H]+ | |
| 357.1 | 327.0 | Optimized | [M+Na]+ | |
| 357.1 | 265.0 | Optimized | [M+Na]+ | |
| 357.1 | 241.0 | Optimized | [M+Na]+ |
Note: The selection of the precursor ion ([M+H]+ or [M+Na]+) and the quantifier/qualifier product ions may vary depending on the instrument and source conditions. In-source fragmentation can lead to the observation of m/z 275 as a prominent ion.[2]
Table 2: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Type |
| This compound | 338.2 | 278.2 | Optimized | [M+H]+ |
| 338.2 | 162.0 | Optimized | [M+H]+ |
Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of the non-deuterated analog and the known fragmentation of deuterated sertraline. The primary fragmentation is expected to be similar, with a +3 Da shift in the precursor and major fragment ions due to the three deuterium (B1214612) atoms on the methyl group.
Table 3: Example Quantitative Performance Data
| Parameter | N-Nitrososertraline |
| Linearity (r²) | >0.99 |
| Limit of Quantification (LOQ) | 20 ng/g to 125 ng/g |
| Accuracy (Recovery %) | 98.6% - 99.4% |
| Precision (%RSD) | < 3.9% |
Data compiled from a representative study and may vary based on the specific method and matrix.[1]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
Caption: Experimental workflow for the quantification of N-Nitrososertraline.
Caption: Logical relationship of analytical components.
References
- 1. Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Looking for insights on N-nitroso-sertraline analysis by LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Troubleshooting & Optimization
minimizing in-source fragmentation of N-Nitrososertraline in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in-source fragmentation of N-Nitrososertraline during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for N-Nitrososertraline analysis?
A1: In-source fragmentation is the breakdown of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This phenomenon occurs when ions collide with surrounding molecules, energized by applied voltages.[1] For N-Nitrososertraline and other N-nitroso compounds (NDSRIs), the nitroso group makes them particularly susceptible to this process.[1] This can significantly impact the observed mass spectra, complicating the identification and quantification of the target analyte by reducing the abundance of the intended parent ion.[1]
Q2: What are the common fragmentation patterns observed for N-Nitrososertraline?
A2: N-Nitrososertraline (protonated molecule [M+H]⁺ at m/z 335) is known to be unstable in the ion source.[3] A common in-source fragmentation is the loss of a nitroso radical (•NO), which corresponds to a mass loss of 30 Da.[1][4] A very prominent fragment is observed at m/z 275.[3] This corresponds to the loss of the amine nitrogen along with the methyl and nitroso groups, a fragmentation pathway likely stabilized by the benzylic carbon.[3] In many cases, the signal for the m/z 275 fragment can be much more intense than the parent m/z 335 ion.[3]
Q3: I am not detecting the expected parent ion at m/z 335, only the m/z 275 fragment. What should I do?
A3: This is a common issue. The m/z 335 ion can be very low in abundance or completely absent due to extensive in-source fragmentation.[3] Some researchers have successfully developed methods using the m/z 275 fragment as the "parent ion" for quantification.[3] However, to enhance the m/z 335 signal, you should focus on optimizing the ion source parameters to create "softer" ionization conditions.[2] This involves lowering the source temperature and reducing the declustering or cone voltage.[2][3]
Q4: Can the choice of ionization technique affect fragmentation?
A4: Yes. While Electrospray Ionization (ESI) is widely used, some labs have reported difficulties in detecting the m/z 335 parent ion using this technique.[3] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative.[3] While APCI might offer lower sensitivity, it can sometimes reduce in-source fragmentation for certain nitrosamines and may be a viable option if ESI proves problematic.[3]
Q5: How do mobile phase additives impact the analysis?
A5: Mobile phase additives can influence ionization efficiency and fragmentation. Using additives like ammonium (B1175870) formate (B1220265) may help in protonation and stabilization of the parent ion.[3] Conversely, additives like trifluoroacetic acid (TFA) can sometimes suppress the ion signal.[2] The choice of solvent can also play a role; for some compounds, switching from acetonitrile (B52724) to methanol (B129727) has been shown to reduce fragmentation.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal for Parent Ion (m/z 335) | Excessive in-source fragmentation. | 1. Reduce Cone/Declustering Potential: Lower the cone voltage (also known as declustering potential or fragmentor voltage) to decrease the energy of ion-molecule collisions in the source.[1][2] 2. Lower Source Temperature: High temperatures can promote thermal degradation. Try reducing the source temperature, with some methods suggesting temperatures as low as 150-200 °C.[3] 3. Optimize Cone Gas Flow: Adjusting the cone gas flow rate can help reduce solvent clusters and interfering ions, potentially improving the signal-to-noise for the parent ion.[6] |
| High Abundance of Fragment Ion (m/z 275) | N-Nitrososertraline is inherently unstable. The energy in the ion source is sufficient to cause significant fragmentation.[3] | 1. Soften Ionization Conditions: Implement all the steps listed above to reduce fragmentation energy. 2. Consider an Alternative Precursor Ion: If the m/z 335 signal remains too low for reliable quantification, consider validating the method using the more stable and abundant m/z 275 fragment as the precursor ion for MRM analysis.[3] |
| Poor Sensitivity and High Background Noise | Suboptimal source parameters or mobile phase contamination. | 1. Optimize Curtain Gas: Increasing the curtain gas pressure can help reduce background contamination from entering the mass spectrometer.[7] 2. Use High-Purity Solvents: Ensure that all mobile phases and additives are high-purity, LC-MS grade to minimize background chemical noise.[6] 3. Check for Contamination: A dirty ion source can contribute to inconsistent fragmentation and high background.[5] Ensure the source is cleaned regularly. |
| Inconsistent Results Between Different LC-MS Systems | Instrument-specific source design and geometry. | The design of the ion source and collision cell varies significantly between manufacturers (e.g., Agilent, Sciex, Waters).[3] It is crucial to optimize source parameters on each specific instrument, as settings are not always directly transferable.[3] Note the different terminology used by manufacturers for similar parameters (e.g., Cone Voltage vs. Declustering Potential).[1][8] |
Quantitative Data Summary
The following tables summarize key quantitative parameters reported for the analysis of N-Nitrososertraline.
Table 1: Reported MRM Transitions for N-Nitrososertraline
| Precursor Ion (m/z) | Product Ion (m/z) | Notes | Reference |
| 335 | 275 | Most commonly reported transition, though the precursor can be weak. | [3] |
| 335 | 159 | Secondary transition for confirmation. | [3] |
| 335 | 123 | Tertiary transition for confirmation. | [3] |
Table 2: Suggested Ion Source Parameter Starting Points
| Parameter | Suggested Value | Rationale | Reference |
| Source Temperature | 150 - 200 °C | Lower temperatures reduce thermal decomposition and in-source fragmentation. | [3] |
| Cone Voltage / Declustering Potential | Instrument Dependent (start low) | Lowering this voltage reduces the energy of collisions that cause fragmentation. This is a critical parameter to optimize. | [1][2] |
Experimental Protocols
Protocol: Optimization of MS Source Parameters to Minimize In-Source Fragmentation
This protocol provides a systematic approach to optimizing key source parameters. It should be adapted for your specific LC-MS instrument.
-
Preparation:
-
Prepare a standard solution of N-Nitrososertraline at a known concentration (e.g., 100 ng/mL) in a suitable solvent (e.g., methanol or mobile phase).[9][10]
-
Set up your LC method with a column that provides good separation of N-Nitrososertraline from the sertraline (B1200038) API.[11]
-
-
Initial Infusion (or Flow Injection):
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate. Alternatively, perform flow injections using the LC system without a column.
-
Acquire full scan (MS1) spectra to observe the parent ion (m/z 335) and key fragments (e.g., m/z 275).
-
-
Cone/Declustering Voltage Optimization:
-
Set the source temperature to a moderate starting point (e.g., 300 °C).
-
Begin with the lowest possible cone voltage setting.
-
Gradually increase the cone voltage in small increments (e.g., 5-10 V steps).
-
At each step, record the absolute intensity of the parent ion (m/z 335) and the fragment ion (m/z 275).
-
Plot the intensity of m/z 335 versus the cone voltage. Select the voltage that provides the maximum signal for m/z 335 before it begins to decrease significantly (indicating the onset of fragmentation).
-
-
Source Temperature Optimization:
-
Set the cone voltage to the optimal value determined in the previous step.
-
Start with a high source temperature (e.g., 400 °C) and gradually decrease it in 50 °C increments.
-
Record the intensity of the parent ion (m/z 335) at each temperature.
-
Select the lowest temperature that maintains good signal intensity and peak shape, as lower temperatures generally reduce fragmentation.[3] Some methods have found success with temperatures as low as 150-200 °C.[3]
-
-
Gas Flow Optimization (Cone Gas and Curtain Gas):
-
Verification:
-
Inject the N-Nitrososertraline standard using the full LC-MS method with the newly optimized source parameters.
-
Confirm that the intensity of the m/z 335 ion has improved relative to the m/z 275 fragment.
-
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting N-Nitrososertraline analysis.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. Looking for insights on N-nitroso-sertraline analysis by LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 6. waters.com [waters.com]
- 7. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 8. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - #3 by lucas10mauriz - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application | MDPI [mdpi.com]
- 10. edqm.eu [edqm.eu]
- 11. waters.com [waters.com]
Technical Support Center: Optimizing Chromatographic Separation of Sertraline and N-Nitrososertraline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of sertraline (B1200038) and its N-nitroso impurity, N-nitrososertraline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of N-nitrososertraline in sertraline samples?
The main challenges in analyzing N-nitrososertraline stem from the need for high sensitivity and selectivity to meet stringent regulatory limits for nitrosamine (B1359907) impurities.[1][2] Key difficulties include:
-
Low Concentration Levels: N-nitrososertraline is a potent impurity and is often present at trace levels, requiring highly sensitive analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve the necessary low limits of detection and quantification.[1][3]
-
Matrix Effects: The high concentration of the active pharmaceutical ingredient (API), sertraline, can interfere with the ionization and detection of the trace N-nitrososertraline, leading to inaccurate quantification.
-
Chromatographic Resolution: Achieving baseline separation between the highly abundant sertraline and the trace N-nitrososertraline is crucial to avoid co-elution and subsequent matrix effects.[3]
-
Sample Preparation: Optimizing extraction and clean-up procedures is often necessary to remove interfering substances from the sample matrix and to concentrate the analyte to detectable levels.[1]
Q2: Which analytical technique is most suitable for the analysis of N-nitrososertraline?
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most widely recommended and utilized technique for the determination of N-nitrososertraline in pharmaceutical products.[1][3][4] This is due to its high sensitivity and selectivity, which are essential for detecting and quantifying the impurity at the low levels required by regulatory agencies.[2] While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile nitrosamines, many N-nitrosamine drug substance-related impurities (NDSRIs) like N-nitrososertraline are not volatile, making LC-MS/MS the preferred method.[5]
Q3: What type of HPLC column is recommended for the separation of sertraline and N-nitrososertraline?
Several reversed-phase columns have been successfully used. A comparative study showed that a phenyl-hexyl column provided superior separation for the sertraline and N-nitrososertraline pair compared to a general-purpose C18 column.[3][6] The π-π interactions offered by the phenyl-hexyl stationary phase significantly enhanced the resolution between the two compounds.[3][6] However, C18 columns, such as an Atlantis™ Premier BEH C18 AX Column, have also been shown to provide sufficient separation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing, Broadening, Splitting) | 1. Column Contamination: Buildup of matrix components on the column frit or packing material. 2. Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase. 3. Secondary Interactions: Silanol (B1196071) interactions with basic compounds. 4. Column Void: Dissolution of silica (B1680970) packing at high pH. | 1. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. 2. Dissolve and inject the sample in the initial mobile phase whenever possible. 3. Use a mobile phase with a suitable pH and buffer to suppress silanol interactions. Consider using a column with end-capping. 4. Ensure the mobile phase pH is within the stable range for the column. |
| Low Sensitivity / Inability to Detect N-Nitrososertraline | 1. Insufficient Instrument Sensitivity: The detector is not sensitive enough for the low concentration of the analyte. 2. Matrix Suppression: The high concentration of sertraline is suppressing the ionization of N-nitrososertraline in the mass spectrometer. 3. Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy. 4. Sample Degradation: N-nitrososertraline may be unstable in the sample solution. | 1. Use a highly sensitive detector such as a tandem quadrupole mass spectrometer (MS/MS).[1] 2. Improve chromatographic separation to ensure N-nitrososertraline elutes away from sertraline. A divert valve can be used to divert the high concentration of sertraline to waste, preventing it from entering the mass spectrometer. 3. Optimize MS/MS parameters by infusing a standard solution of N-nitrososertraline to determine the optimal MRM transitions and collision energies. 4. Prepare fresh samples and store them appropriately (e.g., at low temperatures and protected from light). |
| Co-elution of Sertraline and N-Nitrososertraline | 1. Inadequate Chromatographic Method: The mobile phase composition, gradient, or column is not suitable for the separation. 2. Column Degradation: Loss of stationary phase or column efficiency over time. | 1. Optimize the mobile phase: Adjust the organic modifier content, pH, or buffer concentration. A phenyl-hexyl column can provide better selectivity.[3] 2. Replace the column with a new one of the same type. |
| High Background Noise in Chromatogram | 1. Contaminated Mobile Phase: Impurities in the solvents or additives. 2. System Contamination: Contamination in the LC system components (tubing, injector, etc.). 3. Bleed from the Column: Stationary phase degradation. | 1. Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases daily. 2. Flush the entire LC system with appropriate cleaning solutions. 3. Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced. |
| Inconsistent Retention Times | 1. Pump Malfunction: Inconsistent mobile phase composition or flow rate. 2. Column Temperature Fluctuation: The column oven is not maintaining a stable temperature. 3. Mobile Phase Degradation: Changes in the mobile phase composition over time. | 1. Purge the pump to remove air bubbles and ensure proper solvent delivery. Check for leaks. 2. Use a reliable column oven and allow the system to equilibrate fully before analysis. 3. Prepare fresh mobile phase and do not top off old mobile phase. |
Experimental Protocols
Optimized LC-MS/MS Method for N-Nitrososertraline Quantification
This protocol is based on a validated method for the quantification of N-nitrososertraline in drug substances and products.
Chromatographic Conditions:
| Parameter | Value |
| LC System | UPLC System |
| Column | Atlantis™ Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 6.0 | 50 | 50 |
| 7.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Mass Spectrometer | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Source Temperature | 150 °C |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| N-Nitrososertraline | 335.1 | 272.1 | 30 | 20 |
| N-Nitrososertraline (Qualifier) | 335.1 | 157.1 | 30 | 35 |
Sample Preparation (for Tablets):
-
Weigh and crush a representative number of tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to a specific amount of sertraline (e.g., 50 mg).
-
Transfer the powder to a volumetric flask.
-
Add a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to dissolve the powder.
-
Sonicate for a specified time to ensure complete dissolution.
-
Dilute to the final volume with the solvent.
-
Centrifuge or filter the solution to remove any undissolved excipients.
-
Further dilute the supernatant/filtrate as needed to bring the concentration within the calibration range of the instrument.
Visualizations
Caption: Workflow for N-Nitrososertraline Analysis in Sertraline Drug Products.
Caption: Logical Flow for Troubleshooting Chromatographic Issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. anchem.pl [anchem.pl]
- 3. Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application [mdpi.com]
- 4. edqm.eu [edqm.eu]
- 5. ellutia.com [ellutia.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: N-Nitrososertraline-d3 Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of N-Nitrososertraline-d3 by mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter that result in poor signal intensity of this compound.
Issue 1: Low or No Signal Intensity for this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Ionization Parameters | Optimize ion source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. For nitrosamines, lower source temperatures (around 200°C) may improve sensitivity by reducing in-source fragmentation.[1] |
| In-source Fragmentation | N-Nitrososertraline is prone to in-source fragmentation, leading to a weak parent ion signal.[1] Try optimizing the declustering potential or fragmentor voltage to minimize this effect.[2] Using a "soft" ionization mode, if available on your instrument, can also help preserve the parent ion. |
| Incorrect Concentration | Verify the concentration of your this compound working solution. Prepare a fresh dilution series to confirm the concentration.[3] |
| Degradation of Standard | N-nitrosamines can be unstable. Ensure proper storage conditions for your this compound standard and prepare fresh stock solutions regularly.[3] |
| Instrument Not Tuned or Calibrated | Perform a system suitability check, and tune and calibrate the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[3][4] |
| Choice of Ionization Technique | While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can provide better sensitivity for some nitrosamines.[5] Consider testing APCI if ESI performance is poor. |
Issue 2: Poor Peak Shape or Chromatographic Resolution
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Co-elution with Sertraline (B1200038) (API) | Chromatographic separation of N-Nitrososertraline from the high-concentration sertraline API is crucial to avoid ion suppression.[6] A divert valve can be used to direct the high concentration of sertraline to waste, preventing it from entering the mass spectrometer and causing saturation.[6] |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient, and flow rate. A phenyl-hexyl column has shown good separation for N-Nitrososertraline and sertraline.[7] |
| Column Contamination or Degradation | Flush the column or, if necessary, replace it. Contaminants can lead to peak splitting or broadening.[4] |
Issue 3: Inconsistent or Irreproducible Results
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of this compound.[8] Proper sample preparation, such as solid-phase extraction (SPE), can help minimize matrix effects.[9] |
| Differential Matrix Effects | If this compound and the unlabeled analyte do not co-elute perfectly, they may experience different levels of ion suppression, leading to inaccurate quantification.[3] Adjust chromatographic conditions to achieve co-elution. |
| Deuterium (B1214612) Exchange | Ensure the deuterium labels on your internal standard are in stable, non-exchangeable positions.[3][10] Avoid highly acidic or basic conditions if the label is potentially labile.[3] |
| Sample Preparation Variability | Inconsistent sample preparation can lead to variable results. Ensure your sample preparation method is robust and reproducible. |
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound internal standard so low?
A1: Low signal intensity for deuterated internal standards like this compound can be due to several factors. Common causes include suboptimal mass spectrometer settings, in-source fragmentation of the analyte, incorrect concentration of the standard, degradation of the standard, or ion suppression from the sample matrix.[3][4][10]
Q2: What is in-source fragmentation and how does it affect N-Nitrososertraline analysis?
A2: In-source fragmentation is the breakdown of an analyte within the ion source of the mass spectrometer before it reaches the mass analyzer.[2] N-Nitrososertraline is known to be susceptible to this, often resulting in a weak signal for the expected parent ion (m/z 335) and a stronger signal for fragment ions (e.g., m/z 275).[1] This can make it difficult to detect and quantify the intended molecule.
Q3: How can I minimize matrix effects when analyzing this compound in a drug product?
A3: The high concentration of the active pharmaceutical ingredient (API), sertraline, is a major source of matrix effects.[6] Effective chromatographic separation of N-Nitrososertraline from sertraline is essential.[6] Employing a divert valve to send the sertraline peak to waste is a highly effective strategy.[6] Additionally, robust sample preparation techniques like solid-phase extraction (SPE) can help remove other matrix components that may cause ion suppression.[9]
Q4: Should I use ESI or APCI for the analysis of N-Nitrososertraline?
A4: While ESI is commonly used, APCI has been reported to provide better sensitivity for the analysis of some nitrosamines.[5] It is recommended to evaluate both ionization techniques during method development to determine the optimal choice for your specific application and instrument.
Q5: My this compound seems to elute at a slightly different retention time than the unlabeled N-Nitrososertraline. Is this a problem?
A5: A small shift in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon.[10] However, if the shift is significant, the two compounds may experience different degrees of matrix effects, which can compromise the accuracy of your quantification.[3] It is important to adjust your chromatographic method to ensure co-elution or near co-elution.
Experimental Protocols
Protocol 1: Sample Preparation for N-Nitrososertraline in a Drug Substance
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (B129727).
-
Serially dilute the stock solution with a solution of 5 mg/mL sertraline in methanol to prepare calibration standards ranging from 0.25 to 100 ng/mL.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sertraline drug substance.
-
Dissolve the substance in methanol to achieve a final sertraline concentration of 5 mg/mL.
-
Spike the sample with the this compound internal standard solution.
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method Parameters
-
Liquid Chromatography:
-
Column: A phenyl-hexyl column is recommended for good separation.[7]
-
Mobile Phase A: 0.1% Formic acid in water.[11]
-
Mobile Phase B: 0.1% Formic acid in methanol.[11]
-
Gradient: Optimize the gradient to ensure separation of N-Nitrososertraline from sertraline.
-
Flow Rate: 0.8 mL/min.[11]
-
Injection Volume: 10 µL.[11]
-
Column Temperature: 40°C.[11]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
N-Nitrososertraline: 335 > 275, 335 > 159, 335 > 123.[1]
-
This compound: Adjust the precursor and product ions to account for the deuterium labels.
-
-
Source Temperature: Optimize in the range of 200°C.[1]
-
Collision Energy: Optimize for each transition to achieve the most intense and stable signal.
-
Visualizations
A logical workflow for troubleshooting low signal intensity.
Workflow for investigating and mitigating matrix effects.
References
- 1. Looking for insights on N-nitroso-sertraline analysis by LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. benchchem.com [benchchem.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 6. waters.com [waters.com]
- 7. Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
dealing with poor peak shape in N-Nitrososertraline analysis
Welcome to the technical support center for N-Nitrososertraline analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What is N-Nitrososertraline and why is its analysis critical?
N-Nitrososertraline (NSERT) is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of Sertraline (B1200038), a widely used antidepressant.[1] NDSRIs are classified as potent genotoxic impurities, posing a potential cancer risk to patients. Regulatory agencies require stringent control and monitoring of these impurities in pharmaceutical products to ensure patient safety.[1] Therefore, robust and accurate analytical methods are essential for its detection and quantification at trace levels.
Q2: What are the most common causes of poor peak shape in N-Nitrososertraline analysis?
Poor peak shape, including tailing, fronting, and broadening, can compromise analytical accuracy and resolution.[2] The most frequent causes stem from:
-
Secondary Chemical Interactions : The basic nature of N-Nitrososertraline (similar to its parent, Sertraline) makes it prone to strong interactions with acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[3][4]
-
Column Overload : Injecting too high a concentration or volume of the sample can saturate the stationary phase.[5]
-
Sample Solvent Mismatch : Using an injection solvent with a significantly higher elution strength than the mobile phase can lead to peak distortion.[5][6]
-
Column Degradation : Contamination, particle bed collapse, or the formation of a void at the column inlet can severely affect peak shape.[2][5]
-
Extra-Column Effects : Excessive volume in tubing, fittings, or detector cells can cause peak broadening.[5][7]
Q3: My N-Nitrososertraline peak is tailing. What is the likely chemical reason?
Peak tailing is the most common issue for basic compounds like N-Nitrososertraline.[3] The primary cause is the interaction between the protonated (positively charged) amine group of the analyte and ionized residual silanol groups (negatively charged) on the silica (B1680970) stationary phase surface.[2][4] This secondary retention mechanism delays a portion of the analyte from eluting, creating a "tail" on the backside of the peak. This is particularly prevalent when using older "Type A" silica columns or when the mobile phase pH is not optimized.[3]
Q4: How does column selection affect the analysis of N-Nitrososertraline?
Column selection is critical for achieving good peak shape and resolution.
-
Modern Columns : Use high-purity, fully end-capped C18 columns. End-capping chemically treats most residual silanol groups, significantly reducing the sites available for secondary interactions that cause tailing.[2][4]
-
Alternative Stationary Phases : For separating N-Nitrososertraline from its parent drug, Sertraline, a phenyl-hexyl column has shown superior performance.[1][8] This is likely due to enhanced π-π interactions between the aromatic rings of the analytes and the phenyl groups of the stationary phase, offering a different separation mechanism than standard hydrophobic retention.[8] Columns with polar-embedded groups can also offer unique selectivity and improved peak shape for basic compounds.[9]
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific peak shape problems.
Problem: The N-Nitrososertraline peak is tailing.
Peak tailing is characterized by an asymmetry factor greater than 1.2 and can compromise accurate integration and quantification.[7] Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for peak tailing.
Problem: The N-Nitrososertraline peak is broad or split.
Broad or split peaks can indicate several issues, from co-eluting impurities to problems with the sample injection or column hardware.
Caption: Troubleshooting workflow for broad or split peaks.
Data & Methodologies
Summary of Common Peak Shape Problems
| Problem | Possible Cause | Key Indicator / Diagnostic Step |
| Peak Tailing | Secondary silanol interactions | Affects basic compounds; improves with lower mobile phase pH.[3][4] |
| Column overload | Peak shape improves upon sample dilution; retention time may shift.[10] | |
| Peak Fronting | Column overload (less common) | "Shark-fin" shape; peak shape improves upon sample dilution.[11] |
| Column collapse/void | Catastrophic failure, often affects all peaks. Replace the column.[2][12] | |
| Split Peaks | Sample solvent stronger than mobile phase | The peak splits into two; resolves by matching sample solvent to mobile phase.[7] |
| Partially blocked column inlet frit | Affects all peaks; may be resolved by backflushing the column.[10] | |
| Broad Peaks | Extra-column volume | All peaks are broad; check tubing length/ID and connections.[5][7] |
| Co-eluting impurity | May appear as a shoulder or broadened peak; requires method optimization.[13] |
Recommended Starting Analytical Conditions
The following table synthesizes parameters from published methods for Sertraline and N-Nitrososertraline to provide a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl (e.g., 2.1 x 100 mm, <3 µm) or a modern, fully end-capped C18. | Phenyl-hexyl provides superior resolution from Sertraline via π-π interactions.[1][8] End-capped C18 minimizes tailing.[2] |
| Mobile Phase A | Water with 0.1% Formic Acid (pH ~2.7) | Low pH ensures the analyte is protonated and suppresses silanol ionization, improving peak shape.[13][14] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic modifiers for reversed-phase chromatography.[13][14] |
| Column Temp. | 40 - 50 °C | Elevated temperature can improve efficiency and reduce viscosity, leading to sharper peaks.[9][15] |
| Injection Vol. | 1 - 5 µL | Keep volume low to minimize injection-related band broadening.[14] |
| Sample Diluent | Initial mobile phase composition (e.g., 95:5 Water:ACN) | Crucial for preventing peak distortion caused by solvent mismatch.[5][16] |
Experimental Protocols
Protocol 1: Sample Dilution Study to Diagnose Column Overload
-
Prepare a Sample Series : Prepare a series of dilutions of your sample. For example, prepare the original concentration (1x), and then 1:2 (0.5x), 1:5 (0.2x), and 1:10 (0.1x) dilutions using the mobile phase as the diluent.
-
Inject Sequentially : Inject the samples from the most dilute (0.1x) to the most concentrated (1x).
-
Analyze Peak Shape : Observe the peak shape (asymmetry factor) and retention time for each injection.
-
Interpretation :
-
If the peak shape becomes more symmetrical and the retention time increases slightly as the concentration decreases, column overload is the cause of the poor peak shape.[10]
-
Solution : Reduce the sample concentration injected on the column or use a column with a higher loading capacity (e.g., wider internal diameter).
-
Protocol 2: Column Flushing and Regeneration
This procedure can help resolve issues caused by a partially blocked inlet frit or column contamination. Always disconnect the column from the detector before reversing the flow.
-
Disconnect : Disconnect the column from the detector outlet.
-
Reverse : Connect the column outlet to the pump outlet (reversing the flow direction).
-
Flush to Waste : Flush the column to waste with a series of solvents at a low flow rate (e.g., 0.5 mL/min). A typical sequence for a reversed-phase column is:
-
20 column volumes of your mobile phase without buffer (e.g., Water/Acetonitrile).
-
20 column volumes of 100% Isopropanol.
-
20 column volumes of 100% Acetonitrile.
-
-
Re-equilibrate : Reconnect the column in the correct flow direction and equilibrate with your mobile phase for at least 20 column volumes before injecting a sample.
-
Evaluate : Inject a standard to see if performance and peak shape have improved. If not, the column may need to be replaced.[10]
Protocol 3: Mobile Phase pH Optimization
-
Establish Baseline : Run your sample using your current method and record the peak asymmetry factor.
-
Prepare Modified Mobile Phases : Prepare several batches of aqueous mobile phase (Mobile Phase A) with slightly different acid concentrations to target different pH values. For example, if using 0.1% formic acid (pH ~2.7), try 0.2% (lower pH) and 0.05% (higher pH).
-
Test and Compare : Equilibrate the system with each new mobile phase and inject the sample.
-
Analyze Results : Compare the peak shape across the different pH conditions. For a basic compound like N-Nitrososertraline, a lower pH (typically between 2.5 and 3.5) should provide the most symmetrical peak shape.[9][17]
-
Select Optimal pH : Choose the pH that provides the best balance of peak shape, retention, and resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. silicycle.com [silicycle.com]
- 13. Unknown Impurity of Sertraline - Formamide? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. Sertraline Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
- 15. benchchem.com [benchchem.com]
- 16. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 17. sielc.com [sielc.com]
troubleshooting variability in N-Nitrososertraline quantification results
Welcome to the technical support center for N-Nitrososertraline quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the analytical quantification of N-Nitrososertraline.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the quantification of N-Nitrososertraline.
Issue 1: High Variability in Replicate Injections
Question: We are observing significant variability (%RSD > 15%) in the peak areas of our N-Nitrososertraline standard and sample replicate injections. What are the potential causes and solutions?
Answer: High variability in replicate injections can stem from several factors throughout the analytical workflow. Here is a systematic approach to troubleshooting this issue:
-
Sample Preparation:
-
In-vial Nitrosation: N-Nitrososertraline can form within the vial during the analysis sequence. This is a common issue in the analysis of Nitrosamine (B1359907) Drug Substance Related Impurities (NDSRIs). To mitigate this, consider adding an antioxidant or quenching agent, such as ascorbic acid, to your sample and standard preparations.[1][2]
-
Inhomogeneous Sample: Ensure complete dissolution and vortexing of the sample to guarantee homogeneity. For solid dosage forms, ensure the grinding process yields a uniform powder.
-
Extraction Efficiency: Inconsistent extraction can lead to variability. Optimize the extraction solvent and sonication time to ensure complete recovery of the analyte.[3][4]
-
-
Chromatography:
-
Column Overloading: High sample loads can lead to poor peak shape and inconsistent integration.[5] Consider diluting the sample or using a column with a larger capacity.
-
Column Blockages: The use of narrow columns with small particle sizes can increase the risk of blockages, leading to pressure fluctuations and variable flow rates.[5] Ensure adequate sample filtration.
-
Mobile Phase: Ensure the mobile phase is properly degassed and that the composition is consistent. Inconsistent gradient mixing can lead to retention time and peak area variability.
-
-
Mass Spectrometry:
-
Source Contamination: The presence of the active pharmaceutical ingredient (API) and excipients can contaminate the mass spectrometer's ion source, leading to signal suppression and variability.[6] It is crucial to divert the API peak to waste to minimize source contamination.
-
Ionization Suppression/Enhancement: Matrix components can interfere with the ionization of N-Nitrososertraline, causing signal variability.[3] The use of a stable isotope-labeled internal standard is highly recommended to compensate for these matrix effects.[4]
-
Issue 2: Poor Sensitivity or Inability to Detect N-Nitrososertraline
Question: Our assay is not achieving the required limit of detection (LOD) and limit of quantitation (LOQ) for N-Nitrososertraline. How can we improve the sensitivity?
Answer: Achieving low detection limits is a common challenge in nitrosamine analysis due to the low concentrations at which these impurities are typically present.[7] Here are several strategies to enhance sensitivity:
-
Sample Preparation:
-
Concentration: A more concentrated sample can increase the signal intensity. However, this may also increase matrix effects and the risk of instrument contamination.[3]
-
Solvent Choice: The choice of diluent can impact peak shape and, consequently, sensitivity. While water is ideal, organic diluents like methanol (B129727) may be necessary for certain formulations but can lead to poorer peak shapes.[5]
-
-
LC-MS/MS Method Optimization:
-
Ionization Source: While electrospray ionization (ESI) is commonly used for NDSRIs, atmospheric pressure chemical ionization (APCI) can be more suitable for smaller, less polar nitrosamines.[6] Experiment with both to determine the optimal source for N-Nitrososertraline. Some analysts have reported better success with APCI when ESI fails to yield a stable parent ion for N-Nitrososertraline.[8]
-
Source Parameters: Optimize source parameters such as temperature and gas flows. A lower source temperature (around 200 °C) has been shown to improve the response for N-Nitrososertraline by reducing in-source fragmentation.[8]
-
MS/MS Transitions: Ensure you are using the most abundant and specific multiple reaction monitoring (MRM) transitions. For N-Nitrososertraline, transitions such as m/z 335 > 275, 335 > 159, and 335 > 123 have been reported.[8] However, in-source fragmentation can lead to a weak or absent parent ion at m/z 335, in which case using the fragment ion at m/z 275 as the precursor ion may be a viable, albeit less ideal, strategy.[8]
-
Curtain Gas: Optimizing the curtain gas pressure can significantly reduce background noise and improve the signal-to-noise ratio.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the common causes of artifactual formation of N-Nitrososertraline during analysis?
A1: Artifactual formation, or the creation of the nitrosamine during the analytical process, can lead to false positives and inaccurate quantification.[1] Key causes include:
-
Acidic Conditions: Sample preparation using acidic conditions can promote the reaction between any residual nitrite (B80452) and the sertraline (B1200038) molecule.[1]
-
Presence of Nitrites: Nitrite impurities in excipients, reagents, or even the drug substance itself can react with the secondary amine of sertraline to form N-Nitrososertraline.[9][10]
-
Heat and Sonication: While often used to aid extraction, excessive heat or sonication during sample preparation should be avoided as they can accelerate the nitrosation reaction.[3]
-
In-vial Formation: As mentioned in the troubleshooting guide, the prepared samples can continue to form N-Nitrososertraline while sitting in the autosampler.[2]
To mitigate artifactual formation, the use of a nitrite scavenger, such as ascorbic acid or sulfamic acid, in the sample preparation is recommended.[1][3]
Q2: What are the typical LC-MS/MS parameters for N-Nitrososertraline analysis?
A2: While specific parameters will vary depending on the instrument and column used, here is a general set of starting conditions based on published methods:[11][12][13]
| Parameter | Typical Value |
| LC Column | C18 (e.g., 2.1 x 100 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Gradient | Reversed-phase gradient |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI) or APCI |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 335.1 |
| Product Ions (m/z) | 275.1, 159.1, 123.1 |
Note: In-source fragmentation of the m/z 335 precursor ion is a known issue.[8] It may be necessary to optimize source conditions to minimize this or, in some cases, use a fragment ion as the precursor.
Q3: How is N-Nitrososertraline formed?
A3: N-Nitrososertraline is a Nitrosamine Drug Substance Related Impurity (NDSRI). It forms through the nitrosation of the secondary amine group in the sertraline molecule.[13][14] This chemical reaction typically requires a nitrosating agent, such as nitrous acid, which is formed from nitrites under acidic conditions.[10] The presence of residual nitrites in raw materials, excipients, or from the manufacturing process, combined with the secondary amine structure of sertraline, creates the potential for this impurity to form during manufacturing or storage.[6][9]
Experimental Protocols
Protocol 1: Sample Preparation for N-Nitrososertraline in Sertraline Tablets
This protocol provides a general procedure for the extraction of N-Nitrososertraline from sertraline tablets.
-
Weighing and Dissolution:
-
Accurately weigh the equivalent of one tablet (e.g., 50 mg of sertraline HCl) of finely ground tablet powder into a centrifuge tube.
-
-
Internal Standard Spiking (Recommended):
-
Spike the sample with a known concentration of a stable isotope-labeled internal standard for N-Nitrososertraline.
-
-
Extraction:
-
Centrifugation and Filtration:
Protocol 2: LC-MS/MS Method Parameters
The following table summarizes a typical set of LC-MS/MS parameters for the quantification of N-Nitrososertraline.
| Parameter | Setting |
| LC System | UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Xevo TQ-S micro or equivalent tandem quadrupole MS |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
| MRM Transitions | N-Nitrososertraline: 335.1 > 275.1 (Quantifier), 335.1 > 159.1 (Qualifier) |
Note: These parameters should be optimized for your specific instrumentation and application.
Quantitative Data Summary
The following tables provide a summary of typical performance data for a validated N-Nitrososertraline quantification method.
Table 1: Linearity and Range
| Analyte | Concentration Range (ppb) | R² |
| N-Nitrososertraline | 0.25 - 100 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ppb) | Recovery (%) | %RSD (n=6) |
| N-Nitrososertraline | 0.5 | 85 - 93 | < 15 |
| N-Nitrososertraline | 5.0 | 82 - 113 | < 15 |
Table 3: Limits of Detection and Quantitation
| Analyte | LOD (ppb) | LOQ (ppb) |
| N-Nitrososertraline | 0.08 | 0.25 |
Visualizations
References
- 1. resolian.com [resolian.com]
- 2. waters.com [waters.com]
- 3. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Looking for insights on N-nitroso-sertraline analysis by LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. edqm.eu [edqm.eu]
- 12. Discovery, characterization and quantitation of N-nitroso-sertraline in drug product using LC-MS/MS - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 13. mdpi.com [mdpi.com]
- 14. N-Nitroso Sertraline EP Impurity C | CAS No- NA | N-Nitroso rac-cis-3-Dechloro Sertraline Hydrochloride [chemicea.com]
Technical Support Center: Optimal LC Column Selection for N-Nitrososertraline Isomer Separation
This technical support guide provides researchers, scientists, and drug development professionals with solutions for the liquid chromatographic separation of N-Nitrososertraline isomers. N-Nitrososertraline, a nitrosamine (B1359907) impurity of the antidepressant medication sertraline (B1200038), can exist as isomers that may be challenging to separate from each other and from the active pharmaceutical ingredient (API).[1] This guide offers frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of N-Nitrososertraline isomers important?
A1: N-nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals is strictly regulated by health authorities like the FDA and EMA.[2][3][4] N-Nitrososertraline can exist as different isomers, and it is crucial to separate and accurately quantify them to ensure the safety and compliance of sertraline-containing drug products.[1] Furthermore, chromatographic resolution between sertraline and N-Nitrososertraline is vital to prevent matrix effects and ensure accurate quantification of the impurity.[4][5]
Q2: Which type of LC column is most effective for separating N-Nitrososertraline isomers?
A2: Reversed-phase columns are commonly employed for the separation of N-Nitrososertraline isomers. Phenyl-hexyl columns have demonstrated superior separation for N-Nitrososertraline from its parent API, sertraline, by leveraging π-π interactions to enhance resolution.[6] Additionally, C18 columns, such as the Atlantis™ Premier BEH C18 AX, have been shown to provide sufficient separation between sertraline and N-Nitrososertraline.[7]
Q3: What are the typical mobile phases used for this separation?
A3: The mobile phases for the separation of N-Nitrososertraline isomers typically consist of an aqueous component with a pH modifier and an organic solvent. Common mobile phase compositions include:
-
A mixture of water with formic acid and an organic solvent like methanol (B129727) or acetonitrile.[8]
-
Gradient elution is often used to achieve optimal separation.
Q4: My analysis shows a weak or absent parent ion for N-Nitrososertraline at m/z 335. What could be the cause?
A4: This is a common issue and may be due to in-source fragmentation within the mass spectrometer.[9] N-nitroso derivatives, particularly those with a benzylmethylamine function like N-Nitrososertraline, can be unstable in the MS source.[9] The molecule may lose the nitroso group, resulting in a prominent fragment ion at m/z 275.[9] To mitigate this, optimization of MS source parameters, such as lowering the source temperature (e.g., to around 200 °C), can help to increase the response of the parent ion.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or no separation of N-Nitrososertraline isomers. | Inappropriate column chemistry. | - Consider a phenyl-hexyl column to enhance resolution through π-π interactions.[6]- Evaluate different C18 column selectivities. |
| Suboptimal mobile phase composition. | - Adjust the organic solvent ratio.- Optimize the concentration of the acidic modifier (e.g., formic acid). | |
| Inadequate temperature control. | - Vary the column temperature. Chiral separations can be sensitive to temperature changes, which can sometimes even reverse the elution order.[10] | |
| Co-elution of N-Nitrososertraline with Sertraline API. | Insufficient column resolving power. | - Employ a high-resolution column such as a phenyl-hexyl or a specialized C18 phase.[6]- A longer column or a column with a smaller particle size may improve resolution. |
| Mobile phase not optimized for the API and impurity pair. | - Adjust the gradient slope to better separate the impurity from the high-concentration API peak. | |
| Low sensitivity or poor peak shape for N-Nitrososertraline. | In-source fragmentation in the MS detector. | - Optimize MS source parameters, particularly the temperature, to minimize fragmentation.[9]- If the parent ion signal remains weak, consider using a prominent and stable fragment ion for quantification, such as m/z 275.[9] |
| Unsuitable sample diluent. | - Ensure the sample diluent is compatible with the mobile phase to avoid peak distortion. | |
| Interference from other impurities. | Presence of other degradation products, such as N-formyl sertraline. | - Develop a chromatographic method with sufficient selectivity to separate N-Nitrososertraline from all potential impurities. N-formyl impurities are known to form and can interfere with the analysis.[8] |
Data Summary Table
The following table summarizes LC parameters from a published method for the analysis of N-Nitrososertraline.
| Parameter | Condition |
| LC Column | Atlantis™ Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C[1] |
| Injection Volume | 8 µL[1] |
| Gradient | 0-1 min: 60% B; 1-4 min: 60% B; 4-4.1 min: 100% B; 4.1-4.6 min: 100% B; 4.6-4.7 min: 60% B; 4.7-7 min: 60% B[1] |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Experimental Protocols
LC-MS/MS Method for the Determination of N-Nitrososertraline
This protocol is based on a method developed for the quantification of N-Nitrososertraline in sertraline preparations.[1]
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in methanol to achieve a suitable concentration.
-
For spiked samples, add a known amount of N-Nitrososertraline standard to the sample solution.
2. LC-MS/MS System and Conditions:
-
LC System: A UPLC system capable of delivering a stable gradient at 0.3 mL/min.
-
Column: Atlantis™ Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0-1.0 min: 40% A, 60% B
-
1.0-4.0 min: 40% A, 60% B
-
4.0-4.1 min: 0% A, 100% B
-
4.1-4.6 min: 0% A, 100% B
-
4.6-4.7 min: 40% A, 60% B
-
4.7-7.0 min: 40% A, 60% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[1]
-
Injection Volume: 8 µL.[1]
-
MS Detector: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the transition for N-Nitrososertraline (e.g., m/z 335 -> 275) and any other relevant isomers or impurities.[9]
3. Data Analysis:
-
Integrate the peak areas for the N-Nitrososertraline isomers. Due to potential difficulties in separating the isomers, the areas of both peaks may be summed for quantification against a single calibration curve.[1]
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the amount of N-Nitrososertraline in the samples by comparing their peak areas to the calibration curve.
Workflow and Logic Diagrams
Caption: Workflow for selecting and optimizing an LC column for N-Nitrososertraline isomer separation.
References
- 1. edqm.eu [edqm.eu]
- 2. fda.gov [fda.gov]
- 3. Quantitative Analysis of Nitrosamine Impurities using LC-MS Methods from the United States Pharmacopeia General Chapter <1469> [bioforumconf.com]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Unknown Impurity of Sertraline - Formamide? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Looking for insights on N-nitroso-sertraline analysis by LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
impact of mobile phase composition on N-Nitrososertraline retention time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the retention time of N-Nitrososertraline in reversed-phase liquid chromatography (LC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-Nitrososertraline peak is eluting too early (low retention time). How can I increase its retention time?
A1: A short retention time for N-Nitrososertraline suggests that the mobile phase is too strong. To increase retention, you can:
-
Decrease the organic modifier concentration: In reversed-phase chromatography, reducing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase will lead to a longer retention time.[1] For gradient methods, you can adjust the initial percentage of the organic modifier to be lower or make the gradient slope less steep.
-
Change the organic modifier: Acetonitrile is a stronger organic solvent than methanol (B129727) in reversed-phase LC. If you are using acetonitrile, switching to methanol at the same concentration may increase the retention time of N-Nitrososertraline.
-
Adjust the mobile phase pH: The retention of ionizable compounds is significantly affected by the pH of the mobile phase.[1][2] N-Nitrososertraline is a weakly basic compound. Increasing the pH of the mobile phase will decrease its ionization and lead to a longer retention time on a C18 column.
Q2: My N-Nitrososertraline peak is eluting too late (high retention time), resulting in a long run time. How can I decrease its retention time?
A2: A long retention time can be addressed by making the mobile phase stronger. Consider the following adjustments:
-
Increase the organic modifier concentration: Increasing the percentage of the organic solvent in the mobile phase will decrease the retention time.[1] For gradient elution, you can start with a higher initial percentage of the organic modifier or make the gradient steeper.
-
Change the organic modifier: If you are using methanol, switching to acetonitrile at the same concentration will likely decrease the retention time.
-
Adjust the mobile phase pH: Decreasing the pH of the mobile phase will increase the ionization of the weakly basic N-Nitrososertraline, leading to a shorter retention time. Many methods for nitrosamine (B1359907) analysis utilize a mobile phase with a low pH, often containing 0.1% formic acid.[3][4]
Q3: I am observing poor peak shape (e.g., tailing or fronting) for N-Nitrososertraline. Can the mobile phase composition help?
A3: Yes, mobile phase composition plays a crucial role in peak shape.
-
Peak Tailing: Tailing is often observed for basic compounds like N-Nitrososertraline due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.
-
Lowering the pH: Using an acidic mobile phase (e.g., with 0.1% formic acid) can protonate the silanol groups, reducing their interaction with the analyte and improving peak shape.[3][4]
-
Additives: In some cases, adding a small amount of a competing base to the mobile phase can also improve peak shape.
-
-
Peak Fronting: This is less common but can be caused by column overload or issues with the sample solvent. Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
Q4: My N-Nitrososertraline peak is co-eluting with another impurity. How can I improve the resolution?
A4: To improve the resolution between N-Nitrososertraline and a co-eluting peak, you need to alter the selectivity of your chromatographic system.
-
Change the organic modifier: Switching between acetonitrile and methanol can alter the elution order of compounds.
-
Adjust the mobile phase pH: Modifying the pH can differentially affect the retention times of N-Nitrososertraline and the co-eluting impurity, potentially leading to their separation.[2]
-
Modify the gradient: Altering the gradient slope can improve the separation of closely eluting peaks. A shallower gradient generally provides better resolution.
Experimental Protocols
Below are examples of LC-MS/MS methods used for the determination of N-Nitrososertraline, detailing the mobile phase composition.
Method 1: LC-MS/MS with Acetonitrile Gradient [3]
-
Mobile Phase A: Milli-Q water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient:
Time (min) %A %B 0.0 40 60 1.0 40 60 4.0 10 90 6.0 10 90 6.1 40 60 | 10.0 | 40 | 60 |
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Retention Time of N-Nitrososertraline: 3.1 min.[3]
Method 2: UPLC-MS/MS with Methanol Gradient [4][5]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in methanol.[4]
-
Gradient Elution: Details of the gradient profile are not specified in the source.
-
Flow Rate: 0.8 mL/min.[4]
-
Column: Waters XBridge C8, 4.6x150 mm, 3.5 µm.[4]
-
Retention Time of N-Nitrososertraline: 6.80 minutes.[5]
Data Presentation
The following table summarizes the chromatographic conditions and resulting retention times for N-Nitrososertraline from the referenced methods.
| Parameter | Method 1[3] | Method 2[4][5] |
| Mobile Phase A | Milli-Q water + 0.1% Formic Acid | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | 0.1% Formic Acid in Methanol |
| Elution Type | Gradient | Gradient |
| Flow Rate | 0.3 mL/min | 0.8 mL/min |
| Column | Not specified | Waters XBridge C8, 4.6x150 mm, 3.5 µm |
| Retention Time | 3.1 min | 6.80 min |
Visualization
The following diagram illustrates the logical relationships between mobile phase parameters and their impact on N-Nitrososertraline retention time in reversed-phase chromatography.
References
Technical Support Center: Optimizing N-Nitrososertraline Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of N-Nitrososertraline using mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting N-Nitrososertraline by LC-MS?
A1: The primary challenges in detecting N-Nitrososertraline by LC-MS include its propensity for in-source fragmentation, potential for co-elution with matrix components, and the need for high sensitivity to meet regulatory limits.[1][2][3] N-Nitrososertraline, like many nitrosamine (B1359907) drug substance-related impurities (NDSRIs), can be unstable in the MS source, leading to the loss of the nitroso group (-NO).[3] This fragmentation can reduce the abundance of the protonated molecule, making detection and quantification challenging.
Q2: What is the expected protonated molecule and common fragment for N-Nitrososertraline?
A2: For N-Nitrososertraline (C₁₇H₁₆Cl₂N₂O), the expected protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 335. A commonly reported multiple reaction monitoring (MRM) transition is m/z 335 > 275.[2][4] The fragment at m/z 275 corresponds to the loss of the nitroso group and the amine nitrogen.[2]
Q3: Why am I observing a weak or non-existent signal for the m/z 335 precursor ion?
A3: A weak or absent signal for the m/z 335 precursor ion is often due to in-source fragmentation, where the molecule fragments before entering the mass analyzer.[2][3] High source temperatures and aggressive declustering potentials can exacerbate this issue.[2][3] In some cases, the m/z 275 ion, resulting from in-source fragmentation, may be observed as a more intense signal.[2]
Q4: Which ionization technique, ESI or APCI, is better for N-Nitrososertraline analysis?
A4: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer better sensitivity for smaller, more polar nitrosamines.[5] For N-Nitrososertraline, some labs have reported difficulties with ESI due to in-source fragmentation.[2] It is recommended to evaluate both ionization sources during method development to determine the optimal choice for your specific instrumentation and conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for N-Nitrososertraline | In-source fragmentation | Lower the ion source temperature. Start around 200 °C and optimize.[2] Reduce the declustering potential (DP) or fragmentor voltage to minimize collisions in the source region.[3] |
| Suboptimal ionization | Evaluate both ESI and APCI sources. For ESI, ensure proper nebulization and desolvation gas flows. | |
| Poor chromatographic peak shape | Ensure the sample diluent is compatible with the mobile phase to avoid peak distortion.[1] Use a suitable analytical column, such as a C18, for good retention and separation.[6] | |
| High Background Noise | Contaminated mobile phase or LC system | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix effects from the sample | Optimize sample preparation to remove interfering components. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7] | |
| Improper curtain gas flow | Optimize the curtain gas pressure to prevent non-ionized molecules and solvent droplets from entering the mass spectrometer.[1] | |
| Poor Reproducibility | Inconsistent sample preparation | Ensure a standardized and validated sample preparation protocol is followed.[7] |
| Fluctuations in MS source conditions | Allow the mass spectrometer to stabilize before analysis. Regularly clean the ion source. | |
| Variable instrument response | Use a stable isotope-labeled internal standard to compensate for variations.[7] | |
| Seeing m/z 275 but not m/z 335 | Significant in-source fragmentation | As a primary troubleshooting step, significantly lower the source temperature and declustering potential.[2][3] While not ideal, if the m/z 275 ion is stable and reproducible, it might be possible to use it as the "parent ion" for quantification, though this should be thoroughly justified and validated.[2] |
Experimental Protocols
Generic LC-MS/MS Method for N-Nitrososertraline
This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and sample matrix.
| Parameter | Condition |
| LC Column | C18, e.g., 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a high aqueous percentage and ramp to a high organic percentage to elute N-Nitrososertraline. |
| Flow Rate | 0.4 - 1.0 mL/min[8] |
| Injection Volume | 5 - 10 µL[8] |
| Column Temperature | 40 °C[6] |
| MS Ionization | ESI Positive or APCI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Primary: 335 > 275 Confirmatory: 335 > 159, 335 > 123[2] |
MS Source Parameter Optimization Strategy
A design of experiments (DoE) approach can efficiently optimize source parameters.[9] However, a one-factor-at-a-time approach can also be effective.
-
Infuse a standard solution of N-Nitrososertraline directly into the mass spectrometer.
-
Optimize Capillary Voltage: While monitoring the signal for m/z 335, vary the capillary voltage (e.g., 2000-4000 V) to find the value that gives the highest intensity.[9]
-
Optimize Source Temperature: Set the capillary voltage to its optimal value and vary the source temperature (e.g., 150-400 °C). Lower temperatures are often better for unstable compounds like nitrosamines.[2]
-
Optimize Nebulizer and Heater Gas Flows: Adjust the gas flow rates to ensure efficient desolvation without causing excessive fragmentation.
-
Optimize Declustering Potential/Fragmentor Voltage: Gradually increase this voltage while monitoring both the parent ion (m/z 335) and the fragment ion (m/z 275). The goal is to maximize the parent ion signal while minimizing in-source fragmentation.
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of N-Nitrososertraline.
Caption: A logical troubleshooting workflow for low signal intensity of the N-Nitrososertraline precursor ion.
References
- 1. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 2. Looking for insights on N-nitroso-sertraline analysis by LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. edqm.eu [edqm.eu]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ojs.actamedicamarisiensis.ro [ojs.actamedicamarisiensis.ro]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
A Comparative Guide to Internal Standards in the Quantification of N-Nitrososertraline: Deuterated vs. Non-Deuterated Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate quantification of impurities is paramount to ensure drug safety and efficacy. N-Nitrososertraline, a potential mutagenic impurity in the widely prescribed antidepressant sertraline, requires highly sensitive and reliable analytical methods for its detection and quantification. A critical component of such methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an internal standard (IS) to correct for analytical variability. This guide provides an objective comparison between the use of a deuterated internal standard, N-Nitrososertraline-d3, and a non-deuterated (structural analog) internal standard for the quantitative analysis of N-Nitrososertraline.
The choice of internal standard can significantly impact the accuracy, precision, and robustness of a bioanalytical method. Stable isotope-labeled internal standards, such as this compound, are often considered the "gold standard" as they exhibit nearly identical chemical and physical properties to the analyte of interest. This close similarity allows them to effectively compensate for variations that can occur during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.
Non-deuterated internal standards, typically structural analogs of the analyte, offer a more readily available and cost-effective alternative. However, their different chemical structures can lead to variations in chromatographic behavior and ionization efficiency compared to the analyte, potentially compromising the accuracy of quantification.
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
The following table summarizes the expected performance characteristics of an analytical method for N-Nitrososertraline using either this compound or a representative non-deuterated internal standard. The data for the deuterated internal standard is based on published validation results for N-Nitrososertraline analysis. The performance data for the non-deuterated internal standard is representative of what is typically observed for such standards in similar bioanalytical assays.
| Performance Parameter | This compound (Deuterated IS) | Representative Non-Deuterated IS |
| Linearity (R²) | > 0.998[1] | Typically ≥ 0.99 |
| Accuracy (% Recovery) | 98.6% - 99.4%[1] | 85% - 115% |
| Precision (% RSD) | < 3.9%[1] | < 15% |
| Matrix Effect | Minimal and effectively compensated | Potential for significant and variable matrix effects |
| Co-elution with Analyte | Yes | No, elutes at a different retention time |
| Compensation for Variability | High | Moderate to Low |
Experimental Protocols
A robust and validated analytical method is crucial for the accurate quantification of N-Nitrososertraline. Below is a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Materials and Reagents
-
N-Nitrososertraline reference standard
-
This compound internal standard
-
Non-deuterated internal standard (e.g., a structural analog)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug substance or drug product samples
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Nitrososertraline, this compound, and the non-deuterated IS in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of N-Nitrososertraline by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound or the non-deuterated IS at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Curve Standards: Prepare calibration standards by spiking appropriate amounts of the N-Nitrososertraline working solutions into a blank matrix (e.g., a solution of the drug substance without the nitrosamine (B1359907) impurity) and adding a fixed volume of the internal standard spiking solution.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Sample Preparation: Accurately weigh a portion of the drug substance or ground tablets and dissolve it in a known volume of diluent. Add a fixed volume of the internal standard spiking solution.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.
-
Gradient Elution: A suitable gradient program to achieve separation of N-Nitrososertraline from the drug substance and other potential impurities.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for N-Nitrososertraline, this compound, and the non-deuterated IS.
Data Analysis
-
Integrate the peak areas of the analyte and the internal standard for all samples, calibration standards, and QC samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of N-Nitrososertraline in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
References
Navigating the Analytical Maze: A Comparative Guide to N-Nitrososertraline Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of N-nitrososertraline, a potential genotoxic impurity in the widely prescribed antidepressant sertraline (B1200038), is of paramount importance. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate quantification strategy.
The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers alike. N-nitrososertraline, a nitrosamine (B1359907) derivative of the active pharmaceutical ingredient (API) sertraline, requires sensitive and robust analytical methods for its detection and quantification at trace levels to ensure patient safety. This guide focuses on the prevalent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, drawing comparisons from various published studies and application notes.
Performance Comparison of LC-MS/MS Methods
The following table summarizes the quantitative performance of different LC-MS/MS methods developed for the analysis of N-nitrososertraline. The data is compiled from various sources, each employing distinct chromatographic and mass spectrometric conditions.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chromatography Column | Waters XBridge C8 | Phenyl-hexyl | Not Specified | Waters ACQUITY UPLC BEH C18 |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol (B129727) | Not Specified | A: 0.1% H3PO4 bufferB: Acetonitrile (B52724) (40:60 v/v) | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.8 mL/min | Not Specified | 1.0 mL/min | 0.3 mL/min |
| **Linearity (R²) ** | >0.99 | 0.998 | >0.999 | >0.99 |
| Limit of Detection (LOD) | 0.03% | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.05% | 125 ng/g | 0.08 µg/mL | 0.25 ppb |
| Accuracy (Recovery) | 95.3%–101.9% | 98.6–99.4% | 99.1% to 100.5% | 85–93% |
| Precision (RSD) | ≤ 2.0% | < 1.9% | Not Specified | <12% |
Note: The reported units and methodologies for determining LOD and LOQ may vary between studies, making direct comparison challenging. Researchers should refer to the original publications for detailed information.[1][2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for replicating and adapting these methods. Below are summaries of key experimental protocols from the cited literature.
Method 1: High-Sensitivity LC-MS/MS[3]
-
Sample Preparation: Sertraline drug products are prepared for analysis.
-
Chromatography: A Waters XBridge C8 column (4.6×150 mm, 3.5 µm) is used with a gradient elution. Mobile phase A consists of 0.1% formic acid in water, and mobile phase B is 0.1% formic acid in methanol. The flow rate is maintained at 0.8 mL/min.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in positive mode.
Method 2: Comparative Evaluation of Chromatographic Columns[4]
-
Objective: This study compared a general-purpose C18 column with a phenyl-hexyl column for optimal chromatographic resolution of N-nitrososertraline from the parent API.
-
Finding: The phenyl-hexyl column demonstrated superior separation due to π-π interactions, which enhanced resolution, a critical factor for sertraline analysis.[2]
-
Validation: The method was fully validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).
Method 3: LC-MS/MS for Commercial Sertraline Products[3]
-
Chromatography: A X‐Bridge C18 column (150 × 4.6 mm, 3.5 μm) is used with an isocratic mobile phase of 0.1% H3PO4 buffer and acetonitrile (40:60 v/v) at a flow rate of 1.0 mL/min.
-
Detection: The wavelength for UV detection was set at 210 nm.
Method 4: Waters Application Note[1]
-
Sample Preparation: A stock solution of N-nitrososertraline (1 mg/mL) in methanol is prepared and serially diluted to create a calibration curve from 0.25 ng/mL to 100 ng/mL. For drug substance analysis, sertraline hydrochloride is dissolved in methanol. For tablet analysis, crushed tablets are extracted with methanol.
-
Chromatography: An ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) is used with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer with ESI is used for detection.
Visualization of Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate a typical experimental workflow for N-nitrososertraline quantification by LC-MS/MS.
Caption: General workflow for N-nitrososertraline analysis by LC-MS/MS.
Considerations for Method Selection
While LC-MS/MS is the predominant technique for N-nitrososertraline analysis, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of volatile nitrosamines.[3][4] However, the thermal lability of some nitrosamines can be a challenge for GC-based methods. For N-nitrososertraline, LC-MS/MS offers the advantage of high sensitivity and specificity without the need for derivatization and with reduced risk of thermal degradation.
A critical aspect of method development for N-nitrososertraline is managing in-source fragmentation within the mass spectrometer. Some studies have reported challenges in detecting the protonated molecule ([M+H]+) due to fragmentation, which can complicate quantification.[5] Optimization of source parameters is crucial to mitigate this effect.
Conclusion
The quantification of N-nitrososertraline in sertraline products is a critical analytical challenge that necessitates robust and sensitive methods. LC-MS/MS has emerged as the gold standard, with various validated methods available. The choice of a specific method will depend on the laboratory's instrumentation, the required level of sensitivity, and the specific matrix being analyzed. This guide provides a comparative overview to assist researchers and analytical scientists in making an informed decision for their specific needs, ultimately contributing to the safety and quality of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 5. Looking for insights on N-nitroso-sertraline analysis by LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
A Comparative Guide to N-Nitrososertraline Recovery Studies Utilizing a Deuterated Standard
For researchers, scientists, and drug development professionals, the accurate quantification of nitrosamine (B1359907) impurities is of paramount importance to ensure the safety and quality of pharmaceutical products. N-Nitrososertraline, a potential impurity in the antidepressant medication sertraline (B1200038), requires robust analytical methods for its detection and control at trace levels. The use of a deuterated internal standard in recovery studies is a critical component of method validation, providing a reliable means to compensate for variations in sample preparation and analysis. This guide offers a comparative overview of recovery studies for N-Nitrososertraline, emphasizing the role of deuterated standards and presenting supporting experimental data.
The Gold Standard: Isotope Dilution with Deuterated Internal Standards
The principle of isotope dilution mass spectrometry is the gold standard for the quantitative analysis of trace-level impurities like N-Nitrososertraline.[1] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte, such as a deuterated standard, to the sample at the beginning of the analytical process.[1][2] The deuterated standard is chemically identical to the target analyte but has a different mass due to the presence of deuterium (B1214612) atoms.[2][3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[3]
The key advantage of this approach is that the internal standard experiences the same sample preparation and analysis conditions as the native analyte.[4] Any loss of analyte during extraction, cleanup, or injection will be mirrored by a proportional loss of the internal standard.[4] By measuring the ratio of the native analyte to the deuterated standard, an accurate quantification can be achieved, irrespective of sample matrix effects or variations in recovery.[1] For N-Nitrososertraline, a commercially available deuterated standard is N-Nitrososertraline-d3.[5]
Comparison of Recovery Data for N-Nitrososertraline
While specific studies directly comparing the recovery of N-Nitrososertraline with and without a deuterated standard are not publicly available, existing literature on the analysis of this impurity provides valuable recovery data. These studies, although not all explicitly stating the use of a deuterated standard, demonstrate the expected performance of analytical methods for N-Nitrososertraline.
| Analytical Method | Spiking Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| LC-MS/MS | 0.05 mg/kg and 0.5 mg/kg | 85 - 93 | Not Reported | [6] |
| LC-MS/MS | Low, Medium, High QC Levels | 98.6 - 99.4 | 0.2 - 3.1 | [7] |
| LC-MS/MS | Not Specified | 95.3 - 101.9 | ≤ 2.0 | [8] |
Table 1: Summary of Reported Recovery Data for N-Nitrososertraline.
The data presented in Table 1, from various LC-MS/MS methods, showcases high recovery rates for N-Nitrososertraline, indicating the effectiveness of the extraction and analytical procedures. The use of a deuterated internal standard in such studies would further enhance the reliability and accuracy of these results.
Experimental Protocols for N-Nitrososertraline Analysis
The following sections detail typical experimental methodologies employed in the analysis of N-Nitrososertraline, which form the basis for recovery studies.
Sample Preparation
A common procedure for the preparation of sertraline drug substance or product samples for N-Nitrososertraline analysis involves the following steps:
-
Weighing: Accurately weigh a specific amount of the sertraline sample (e.g., 5.09 mg of sertraline hydrochloride).[9]
-
Spiking (for recovery studies): For recovery experiments, a known amount of N-Nitrososertraline standard solution (and ideally, a deuterated internal standard) is added to the sample.[6][10] Spiking is typically performed at different concentration levels, such as at the limit of quantification (LOQ) and higher.[6]
-
Dissolution: The sample is dissolved in a suitable solvent, typically methanol (B129727).[6][11][12]
-
Extraction: The mixture is subjected to an extraction procedure, which may include vortexing and ultrasonication, to ensure complete dissolution and extraction of the analyte.[7][12]
-
Centrifugation: The sample is centrifuged to separate any undissolved excipients or particulate matter.[11][12]
-
Filtration: The supernatant is filtered through a suitable filter (e.g., 0.22-μm PTFE) to remove any remaining particulates before analysis.[7]
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of N-Nitrososertraline.
-
Chromatographic Separation: A reversed-phase C18 or phenyl-hexyl column is often used to separate N-Nitrososertraline from the active pharmaceutical ingredient (API), sertraline, and other potential impurities.[7][13] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is typically employed.[7][8]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for detection.[11] This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both N-Nitrososertraline and its deuterated internal standard.
Workflow for N-Nitrososertraline Recovery Study
The following diagram illustrates a typical workflow for a recovery study of N-Nitrososertraline using a deuterated internal standard.
Figure 1: Experimental workflow for N-Nitrososertraline recovery study.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 3. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. clearsynth.com [clearsynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. waters.com [waters.com]
- 7. Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. edqm.eu [edqm.eu]
- 12. waters.com [waters.com]
- 13. Discovery, characterization and quantitation of N-nitroso-sertraline in drug product using LC-MS/MS - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
limit of detection (LOD) and limit of quantification (LOQ) for N-Nitrososertraline
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the analytical performance for the detection of N-Nitrososertraline, a potential genotoxic impurity, is crucial for ensuring the safety and quality of pharmaceutical products. This guide provides a comprehensive overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for N-Nitrososertraline, with a comparative analysis against other common nitrosamine (B1359907) impurities, N-Nitrosodimethylamine (NDMA), and N-Nitrosodiethylamine (NDEA).
This document summarizes quantitative data from various analytical methodologies, presents detailed experimental protocols for key methods, and illustrates the general workflow for determining these critical analytical parameters.
Comparative Analysis of Detection and Quantification Limits
The sensitivity of analytical methods for detecting N-Nitrososertraline and other nitrosamines is a critical factor in risk assessment and quality control. The following table summarizes the reported LOD and LOQ values for N-Nitrososertraline alongside NDMA and NDEA, primarily determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted technique for trace-level analysis of these impurities.[1]
| Impurity | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| N-Nitrososertraline | UPLC-MS/MS | Drug Substance/Product | - | 0.25 ppb (µg/kg) | [2] |
| N-Nitrososertraline | LC-MS/MS | Sertraline (B1200038) Drug Products | 0.03% | 0.05% | [3] |
| N-Nitrososertraline | LC-MS/MS | Sertraline Preparations | - | Approx. 1 ng/mL | [4] |
| N-Nitrosodimethylamine (NDMA) | LC-MS/MS | Ranitidine | 1.0 ng/mL | 3 ng/mL | |
| N-Nitrosodimethylamine (NDMA) | GC-MS | Olmesartan Medoxomil | 0.23 ppm (µg/g) | 0.71 ppm (µg/g) | |
| N-Nitrosodiethylamine (NDEA) | LC-MS/MS | Valsartan | 0.02 µg/g | 0.05 µg/g | |
| N-Nitrosodiethylamine (NDEA) | GC-MS | Olmesartan Medoxomil | 0.10 ppm (µg/g) | 0.31 ppm (µg/g) |
Note: Direct comparison of values should be made with caution due to variations in analytical methodologies, matrices, and the units of measurement reported in different studies.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving the necessary sensitivity and accuracy for the determination of nitrosamine impurities. Below are representative methodologies for the analysis of N-Nitrososertraline.
Method 1: UPLC-MS/MS for the Analysis of N-Nitrososertraline in Drug Substance and Tablets[2][5]
This method utilizes Ultra-Performance Liquid Chromatography coupled with a Tandem Quadrupole Mass Spectrometer for the sensitive detection and quantification of N-Nitrososertraline.
-
Sample Preparation:
-
A standard stock solution of N-Nitrososertraline (1 mg/mL) is prepared in methanol (B129727).
-
Working standard solutions are prepared by sequential dilution to create a calibration curve ranging from 0.25 ng/mL to 100 ng/mL.[5]
-
For the drug substance, a 5 mg/mL solution of sertraline API in methanol is prepared and used as a diluent for the matrix-matched calibration curve.[5]
-
For tablets, a composite of crushed tablets is extracted with methanol, vortexed, and centrifuged. The supernatant is then transferred for analysis.[5]
-
-
Chromatographic Conditions:
-
Column: Atlantis™ Premier BEH C18 AX Column
-
Mobile Phase: A gradient of two mobile phases is used.
-
Flow Rate: Maintained to achieve chromatographic separation between sertraline and N-Nitrososertraline.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of N-Nitrososertraline.
-
-
LOD and LOQ Determination: The LOQ is established based on a 10:1 signal-to-noise (S/N) ratio.[2] Regulatory requirements often necessitate an LOQ at 10% of the acceptable intake (AI) limit.[2]
Method 2: High-Sensitivity LC-MS/MS for Quantification of N-Nitroso Sertraline in Antidepressant Drug Products[3]
This method provides a highly sensitive and selective approach for the precise measurement of N-Nitrososertraline in pharmaceutical formulations.
-
Sample Preparation:
-
Standard solutions of N-Nitrososertraline are prepared in a suitable solvent.
-
Drug product samples are prepared by extracting a known quantity of the formulation to achieve a target concentration.
-
-
Chromatographic Conditions:
-
Column: Waters XBridge C8, 4.6×150 mm, 3.5 µm.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Phase A) and 0.1% formic acid in methanol (Phase B).
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
-
LOD and LOQ Determination: The LOD and LOQ are determined to be 0.03% and 0.05% respectively, allowing for the identification of N-Nitrososertraline at trace levels.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for a nitrosamine impurity such as N-Nitrososertraline using LC-MS/MS.
Caption: Experimental workflow for LOD and LOQ determination.
References
A Comparative Guide to LC-MS/MS Systems for the Quantification of N-Nitrososertraline
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-Nitrososertraline, an impurity that can form during the manufacturing and storage of the antidepressant sertraline (B1200038), requires sensitive and accurate quantification to ensure patient safety and regulatory compliance.[1] This guide provides a comparative overview of the performance of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems for the analysis of N-Nitrososertraline, supported by experimental data from various studies.
Performance Comparison of LC-MS/MS Methods
The following tables summarize the performance characteristics of different LC-MS/MS methods used for the quantification of N-Nitrososertraline. These methods have been validated on various high-performance LC-MS/MS platforms, demonstrating the robustness of this analytical technique for trace-level impurity analysis.
| Performance Parameter | Method 1 | Method 2 | Method 3 |
| LC-MS/MS System | UPLC with Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer | LC-MS/MS (e.g., MS (AB Sciex QTRAP 5500)) | LC-MS/MS with Phenyl-Hexyl Column |
| Limit of Detection (LOD) | 0.25 ppb (relative to 5 mg/mL sertraline) | Not explicitly stated, but calibration curve starts at 1 ng/mL (approx. 0.2 ppm) | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.25 ppb (10% of the 2.5 ppb threshold) | 1 ng/mL (approx. 0.2 ppm) | 125 ng/g[2][3] |
| **Linearity (R²) ** | > 0.99 over 0.25–100 ng/mL | Linear 6-point curve from approx. 1 ng/mL to 100 ng/mL | 0.998[2][3] |
| Accuracy (Recovery) | 85–93% | Not explicitly stated | 98.6–99.4%[2][3] |
| Precision (%RSD) | < 9% for 250 injections | Not explicitly stated | < 1.9%[2][3] |
| Performance Parameter | Method 4 |
| LC-MS/MS System | High-Sensitivity LC-MS/MS |
| Limit of Detection (LOD) | 0.03 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.08 µg/mL[1] |
| **Linearity (R²) ** | > 0.999 (LOQ-150%)[1] |
| Accuracy (Recovery) | 95.3%–101.9%[1] |
| Precision (%RSD) | ≤ 2.0%[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline the experimental protocols from the cited studies.
Method 1: UPLC-MS/MS with Xevo TQ-S micro
-
Sample Preparation: Sertraline drug substance or crushed tablets are dissolved in methanol (B129727) to a concentration of 5 mg/mL.[4][5] For recovery studies, samples are spiked with N-nitrososertraline standard solutions. The samples are vortexed, centrifuged, and the supernatant is transferred to LC-MS vials.[4][5]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.[6]
-
Method 2: LC-MS/MS with AB Sciex QTRAP 5500
-
Sample Preparation: Sertraline preparations are extracted with methanol. Two preparations are made per sample, with one being spiked with N-nitrososertraline.[6] The samples are centrifuged, and the supernatant is collected.[6]
-
Chromatography: Specific column and mobile phase details are not fully provided in the abstract, but a standard reverse-phase separation is implied.
-
Mass Spectrometry:
-
Ionization: ESI is a common method for such analyses.
-
Detection: The analysis is performed in MRM mode. For calibration, the areas of the two isomers of N-nitrososertraline are integrated together.[6]
-
Method 3: LC-MS/MS with a Phenyl-Hexyl Column
-
Sample Preparation: Homogenized powder from tablets is weighed, and a specific volume of a solution like 0.1% formic acid in a water:methanol mixture is added. The mixture is then vortexed, sonicated, and centrifuged. The supernatant is filtered before injection.[2]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: ESI in positive mode.
-
Detection: MRM mode is used for quantification.
-
Method 4: High-Sensitivity LC-MS/MS
-
Sample Preparation: Pharmaceutical formulations are prepared for analysis, though specific extraction details are not provided in the abstract.
-
Chromatography:
-
Mass Spectrometry:
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of N-Nitrososertraline in pharmaceutical products using LC-MS/MS.
Caption: A generalized workflow for N-Nitrososertraline analysis.
Conclusion
The analysis of N-Nitrososertraline at trace levels in pharmaceutical products is effectively achieved using various LC-MS/MS systems. The choice of a specific system and method will depend on the required sensitivity, the laboratory's existing instrumentation, and the need to resolve the analyte from the drug's active pharmaceutical ingredient. The methods presented here, utilizing different columns and mass spectrometers, all demonstrate high sensitivity, accuracy, and precision, meeting the stringent regulatory requirements for the control of nitrosamine (B1359907) impurities. The development of robust and validated LC-MS/MS methods is crucial for ensuring the quality and safety of sertraline-containing medicines.
References
Phenyl-Hexyl vs. C18 Columns for N-Nitrososertraline Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitrosamine (B1359907) impurities are paramount for ensuring drug safety and regulatory compliance. N-Nitrososertraline (NSERT), a potential impurity in the widely prescribed antidepressant Sertraline, requires robust analytical methods for its monitoring. This guide provides a comparative analysis of two common reversed-phase HPLC columns, Phenyl-Hexyl and C18, for the separation of NSERT from its parent active pharmaceutical ingredient (API), Sertraline.
A critical aspect of method development for nitrosamine impurities is achieving sufficient chromatographic resolution between the nitrosamine and the API, especially when the API is present at a much higher concentration. This prevents ion suppression and ensures accurate quantification by mass spectrometry. Recent studies have demonstrated that the choice of stationary phase plays a crucial role in this separation.
Performance Comparison: Phenyl-Hexyl vs. C18
A direct comparison of Phenyl-Hexyl and C18 columns for the separation of N-Nitrososertraline and Sertraline has shown that the Phenyl-Hexyl column provides a superior chromatographic resolution.[1][2][3] This enhanced separation is attributed to the unique properties of the phenyl-hexyl stationary phase, which facilitates π-π interactions with the aromatic rings present in both Sertraline and N-Nitrososertraline.[2][3] These interactions, in addition to the hydrophobic interactions common to both column types, result in differential retention that significantly improves the separation between the two compounds.
In contrast, while C18 columns are widely used for their strong hydrophobic retention, they may offer less selectivity for structurally similar aromatic compounds like Sertraline and N-Nitrososertraline.[1][2][3] The separation on a C18 column relies primarily on hydrophobic interactions, which can be less effective in distinguishing between the API and its nitrosamine impurity.
The following table summarizes the key comparative data based on available research:
| Parameter | Phenyl-Hexyl Column | C18 Column | Reference |
| Resolution (Sertraline & N-Nitrososertraline) | Superior separation | Less effective separation | [1][2][3] |
| Primary Interaction Mechanism | Hydrophobic and π-π interactions | Hydrophobic interactions | [2][3][4][5] |
| Selectivity for Aromatic Compounds | High | Moderate | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols used in the comparative analysis of Phenyl-Hexyl and C18 columns for N-Nitrososertraline.
Method Using Phenyl-Hexyl Column
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B) is commonly used.[6]
-
Flow Rate: Typically around 0.3 to 0.5 mL/min.
-
Column Temperature: Maintained at approximately 40°C.
-
Detection: Tandem Mass Spectrometry (MS/MS) is the preferred detection method for sensitive and specific quantification of nitrosamines.[2][3][6]
Method Using C18 Column
Several methods have been developed for the analysis of N-Nitrososertraline using C18 columns. A representative protocol is as follows:
-
Column: A high-quality C18 column, such as an Atlantis™ Premier BEH C18 AX or equivalent.[7][8]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and an organic modifier like methanol or acetonitrile (B52724) is typical.[6][9]
-
Flow Rate: Generally in the range of 0.3 to 0.8 mL/min.[6]
-
Column Temperature: Often maintained between 30°C and 40°C.[10]
-
Detection: LC-MS/MS is the standard for achieving the required low detection limits for nitrosamine impurities.[7][8]
Visualizing the Analytical Workflow
The selection of an appropriate HPLC column is a critical step in the method development for nitrosamine analysis. The following diagram illustrates the logical workflow, highlighting the decision points that lead to the choice between a C18 and a Phenyl-Hexyl column.
Conclusion
Based on the available comparative data, a Phenyl-Hexyl column is the recommended choice for the chromatographic separation of N-Nitrososertraline from Sertraline. The unique selectivity offered by the phenyl-hexyl stationary phase, driven by π-π interactions, provides superior resolution, which is a critical factor for accurate and reliable quantification of this nitrosamine impurity. While C18 columns can be used, they may require more extensive method development to achieve adequate separation, particularly in the presence of high concentrations of the Sertraline API. This guide provides researchers with the necessary information to make an informed decision on column selection for the analysis of N-Nitrososertraline, ultimately contributing to the development of robust and reliable analytical methods for ensuring the safety of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. support.waters.com [support.waters.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. pharmacyjournal.net [pharmacyjournal.net]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling N-Nitrososertraline-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of N-Nitrososertraline-d3, a deuterated N-nitroso compound. Due to its classification as a potential carcinogen and the specific handling requirements for deuterated substances, adherence to the following protocols is imperative to ensure personnel safety, maintain compound integrity, and comply with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered a hazardous chemical. A safety data sheet for a similar compound, N-Nitroso Sertraline solution, indicates it is highly flammable, toxic if swallowed, in contact with skin, or inhaled, a suspected carcinogen, and may cause organ damage. N-nitroso compounds, as a class, are recognized as probable human carcinogens[1]. Therefore, stringent safety measures are required.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Double gloving is mandatory. An inner nitrile glove should be worn with an outer layer of butyl rubber gloves for broad chemical resistance[2]. Gloves must be inspected before use and changed immediately if contamination is suspected[2][3]. |
| Eye and Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required[3]. A full-face shield should be worn when there is a risk of splashes[2]. |
| Body Protection | A fire/flame resistant and impervious lab coat or gown should be worn over personal clothing[3]. |
| Respiratory Protection | A NIOSH-approved half-face filter-type respirator for dusts, mists, and fumes should be used, in accordance with 29 CFR 1910.134[4]. All handling of the solid compound should be done in a certified chemical fume hood to minimize inhalation exposure[1][2]. |
Operational Plan: Step-by-Step Handling Procedure
All work with this compound must be conducted in a designated area, such as a chemical fume hood, to prevent exposure[1].
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat and ignition sources[5]. Long-term storage at reduced temperatures (-20°C or -80°C) is often recommended for deuterated compounds to minimize degradation[6].
-
Due to the hygroscopic nature of many deuterated compounds, store under a dry, inert atmosphere such as nitrogen or argon to prevent isotopic dilution through hydrogen-deuterium exchange[5][6].
2. Preparation and Handling:
-
Before use, allow the sealed container to equilibrate to room temperature to prevent condensation, which can compromise the compound's integrity[5][6].
-
All manipulations, including weighing and solution preparation, must be performed in a chemical fume hood[2].
-
Use disposable labware whenever possible to avoid cross-contamination[1].
-
Handle the compound in a manner that minimizes the creation of dust or aerosols.
3. In Case of a Spill:
-
Immediately evacuate and isolate the area[1].
-
Decontamination should only be performed by trained personnel wearing appropriate PPE, including a self-contained breathing apparatus[1].
-
Absorb the spilled material with an inert material and place it in a sealed, clearly labeled container for disposal[1].
-
Thoroughly wash the spill site and ensure the area is well-ventilated before resuming work[1].
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of in accordance with institutional, local, state, and federal regulations[1][7].
-
Waste Collection: Collect all waste, including unused compound, contaminated solutions, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container[1]. The label should include the chemical name, hazard classification (e.g., "Toxic," "Carcinogen"), and the date of accumulation[1].
-
Decontamination: For chemical decontamination of N-nitroso compounds, a procedure using aluminum:nickel alloy powder in a basic medium has been shown to be effective, achieving at least 99.98% destruction[8][9]. However, this should only be performed by trained personnel.
-
Final Disposal: The sealed hazardous waste container should be handed over to the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor for final disposal, typically via incineration[1].
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 9. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
